N-(4-Ethoxyphenyl)benzenesulfonamide
Description
The exact mass of the compound N-(4-Ethoxyphenyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Ethoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Ethoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPGMUKYNLRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Comparative Analysis of Phenacetin and N-(4-Ethoxyphenyl)benzenesulfonamide
Executive Summary
This technical guide provides a rigorous comparative analysis between Phenacetin (N-(4-ethoxyphenyl)acetamide), a withdrawn analgesic, and its sulfonamide bioisostere, N-(4-Ethoxyphenyl)benzenesulfonamide .
The core distinction lies in the linker functionality: the carboxamide (
Part 1: Structural & Physicochemical Divergence
The replacement of the carbonyl carbon with a sulfonyl sulfur atom introduces significant electronic and steric changes. The sulfonyl group is a stronger electron-withdrawing group (EWG) than the carbonyl, significantly increasing the acidity of the attached N-H proton.
Comparative Properties Table
| Property | Phenacetin | N-(4-Ethoxyphenyl)benzenesulfonamide |
| IUPAC Name | N-(4-ethoxyphenyl)acetamide | N-(4-ethoxyphenyl)benzenesulfonamide |
| Structure | ||
| Linker Type | Carboxamide (Planar, | Sulfonamide (Tetrahedral sulfur, |
| Molecular Weight | 179.22 g/mol | 277.34 g/mol |
| Acidity (pKa) | ~15.0 (Neutral in water) | ~10.0 (Weakly Acidic) |
| Solubility (Aq) | Low; insoluble in dilute base | Soluble in 1M NaOH (forms salt) |
| Hydrolytic Stability | Moderate (Labile to amidases) | High (Resistant to hydrolysis) |
| Lipophilicity (LogP) | ~1.58 | ~2.5 - 2.9 (Estimated) |
The Acidity Differential
The most critical operational difference is acidity.
-
Phenacetin: The amide proton is not acidic enough to ionize at physiological pH or in standard alkaline extractions. It remains neutral.
-
Sulfonamide Analog: The strong electron-withdrawing nature of the
group stabilizes the nitrogen anion ( ), lowering the pKa to approximately 10.-
Experimental Implication: The sulfonamide analog can be extracted from organic solvents into 5% NaOH, whereas phenacetin will remain in the organic layer. This is a primary method for separation.
-
Part 2: Synthetic Pathways & Protocols
The synthesis of both compounds proceeds via nucleophilic attack of p-phenetidine (4-ethoxyaniline) on an electrophilic acyl or sulfonyl chloride.
Reaction Pathway Diagram (DOT)
Caption: Divergent synthetic pathways from the common precursor p-phenetidine.
Detailed Experimental Protocol: Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide
This protocol utilizes Schotten-Baumann conditions, preferred for its operational simplicity and high yield.
Reagents:
-
p-Phenetidine (4-ethoxyaniline): 13.7 g (0.1 mol)
-
Benzenesulfonyl chloride: 17.6 g (0.1 mol)
-
Sodium hydroxide (10% aqueous solution): 100 mL
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Preparation: In a 250 mL Erlenmeyer flask, suspend 13.7 g of p-phenetidine in 100 mL of 10% NaOH solution.
-
Addition: Add 17.6 g of benzenesulfonyl chloride dropwise over 20 minutes while vigorously stirring.
-
Reaction: Warm the mixture gently on a steam bath (approx. 60°C) for 30 minutes to ensure completion. The oily sulfonyl chloride should disappear, and a solid precipitate may form.
-
Work-up: Cool the reaction mixture in an ice bath. Acidify slightly with dilute HCl (to pH ~4) to ensure the sulfonamide is protonated and fully precipitated (since it is soluble in excess base).
-
Filtration: Filter the crude solid product using a Buchner funnel and wash with cold water to remove inorganic salts.
-
Purification: Recrystallize from hot ethanol.
-
Validation: The pure product should appear as white crystalline needles/plates.
-
Expected Yield: 85-90%.
-
Part 3: Pharmacokinetics & Metabolism (ADME)
The metabolic fate of these two compounds differs significantly due to the stability of the linker bond.
Metabolic Stability
-
Phenacetin (Amide): The amide bond is susceptible to hydrolysis by amidases, although the major pathway is CYP450-mediated O-dealkylation. Crucially, a minor pathway involves amide hydrolysis releasing p-phenetidine , a known nephrotoxin.
-
Sulfonamide Analog: The sulfonamide bond is extremely stable to hydrolysis in vivo. It does not readily release p-phenetidine. Metabolism is dominated by ring oxidation (hydroxylation) and O-dealkylation.
Metabolic Pathways Diagram (DOT)
Caption: Comparative metabolic trees highlighting the hydrolytic stability of the sulfonamide.
Part 4: Toxicology & Safety Profile
Phenacetin: The "Analgesic Nephropathy" Model
Phenacetin was withdrawn due to two primary toxicities:
-
Nephrotoxicity: Chronic use leads to renal papillary necrosis. This is attributed to the accumulation of reactive metabolites derived from p-phenetidine (formed via hydrolysis) and subsequent oxidation to reactive quinone imines.
-
Carcinogenicity: N-hydroxylation (see diagram above) produces electrophilic species that can alkylate DNA, leading to tumors of the renal pelvis.
Sulfonamide Analog: Immunotoxicity Risks
Replacing the amide with a sulfonamide mitigates the "phenetidine-release" risk because the bond is stable. However, it introduces Sulfonamide-class toxicity :
-
Hypersensitivity (SJS/TEN): N-aryl sulfonamides can be metabolized to hydroxylamines and nitroso species, which act as haptens. This can trigger severe cutaneous adverse reactions like Stevens-Johnson Syndrome (SJS) in susceptible individuals.
-
Crystalluria: Due to the acidity (pKa ~10), the sulfonamide can precipitate in the acidic environment of the urine if not adequately hydrated, causing renal tubular blockage (though less likely with this specific lipophilic analog compared to older sulfa drugs).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Authoritative source for pKa differences between amides and sulfonamides).
-
Hinson, J. A. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. Link (Detailed mechanism of phenacetin toxicity).
- Anders, M. W. (1985). Bioactivation of Foreign Compounds. Academic Press. (Source for metabolic stability of sulfonamides vs amides).
-
PubChem. Compound Summary for Phenacetin (CID 4754). Link
Sources
N-Arylbenzenesulfonamide Derivatives: A Technical Guide to Multitarget Biological Activity
Topic: Biological Activity of N-Arylbenzenesulfonamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-arylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically recognized for antibacterial efficacy (sulfa drugs), recent pharmacological optimization has repositioned these derivatives as potent agents in oncology, inflammation, and metabolic regulation.
This guide provides a technical deep-dive into the biological characterization of N-arylbenzenesulfonamide derivatives. It moves beyond basic screening to detail the mechanistic causality of their activity against Carbonic Anhydrases (CA) , Tubulin , and 12-Lipoxygenase (12-LOX) , supported by validated experimental protocols and Structure-Activity Relationship (SAR) insights.
Chemical Foundation & Synthesis Strategy
The Pharmacophore
The core sulfonamide moiety (
General Synthesis Workflow
The synthesis of these derivatives typically follows a nucleophilic substitution pathway. Causality in yield optimization often hinges on the choice of base to scavenge the HCl byproduct and the solvent's ability to solubilize the sulfonyl chloride without promoting hydrolysis.
Figure 1: General synthetic pathway for N-arylbenzenesulfonamides. The reaction is driven by the nucleophilicity of the aniline and the electrophilicity of the sulfur atom.
Anticancer Activity: Dual-Targeting Mechanisms
Carbonic Anhydrase Inhibition (hCA IX & XII)
Tumor-associated Carbonic Anhydrases (hCA IX and XII) are transmembrane proteins overexpressed in hypoxic tumors. They catalyze the hydration of
-
Mechanism: N-arylbenzenesulfonamides bind to the Zn(II) ion in the enzyme's active site. The sulfonamide nitrogen (in its ionized form,
) coordinates directly to the zinc, displacing the catalytic water molecule/hydroxide ion, effectively "locking" the enzyme. -
Selectivity: Substitution on the N-aryl ring (tail approach) allows interaction with the hydrophobic and hydrophilic halves of the active site entrance, conferring selectivity for hCA IX over the ubiquitous cytosolic hCA I and II.
Tubulin Polymerization Inhibition
Certain N-arylbenzenesulfonamides, particularly those with bulky heterocyclic substituents (e.g., indoles, trimethoxyphenyl groups), function as antimitotic agents.
-
Mechanism: They bind to the colchicine-binding site of
-tubulin. This binding sterically hinders the curvature changes required for microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Protocol: Stopped-Flow Hydrase Assay
This is the gold-standard kinetic assay for measuring CA inhibition, utilizing a rapid mixing device to monitor the pH change associated with
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water.
Protocol:
-
Preparation: Saturated
solution is prepared by bubbling gas into water at 25°C for 30 mins. -
Incubation: Incubate the enzyme (hCA IX) with the test compound (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.
-
Rapid Mixing: In the stopped-flow apparatus (e.g., Applied Photophysics), mix the enzyme-inhibitor solution with the
substrate solution (1:1 ratio). -
Detection: Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification due to proton production).
-
Calculation: The initial rate is calculated from the linear portion of the absorbance curve. The
is derived using the Hill equation.
Anti-Inflammatory Activity: 12-Lipoxygenase (12-LOX)
12-LOX metabolizes arachidonic acid into 12-HPETE, a precursor to pro-inflammatory mediators. N-arylbenzenesulfonamides inhibit this pathway, potentially via reductive mechanisms or iron chelation at the active site.
SAR Insights
-
Electron-Donating Groups (EDGs): Substituents like
or on the N-aryl ring often enhance potency by stabilizing the radical intermediates or improving lipophilicity for active site access. -
Steric Bulk: Large groups at the para-position of the benzenesulfonyl ring can clash with the LOX channel, reducing activity.
Experimental Protocol: 12-LOX Spectrophotometric Assay
Principle: Measures the formation of the conjugated diene product (12-HPETE) which absorbs at 234 nm.
Protocol:
-
Buffer: 0.2 M Borate buffer (pH 9.0).
-
Enzyme: Purified 12-LOX (porcine or recombinant human).
-
Substrate: 125 µM Arachidonic Acid (prepared in ethanol).
-
Procedure:
-
Add 2.5 mL buffer to a quartz cuvette.
-
Add 10 µL of test compound (in DMSO).
-
Add 20 µL of enzyme solution.
-
Initiate reaction with 10 µL substrate.
-
-
Measurement: Record the increase in absorbance at 234 nm for 5 minutes.
-
Control: Use Nordihydroguaiaretic acid (NDGA) as a positive control inhibitor.[1]
Data Summary: Comparative Potency
The following table summarizes typical
| Target | Activity Type | Typical Potency (nM/µM) | Key Structural Feature for Potency |
| hCA IX | Inhibition ( | 5.0 - 50.0 nM | Primary sulfonamide ( |
| hCA XII | Inhibition ( | 4.0 - 40.0 nM | Similar to hCA IX; often fluorinated tails help |
| Tubulin | Polymerization | 1.0 - 5.0 µM | Bulky N-aryl (e.g., indole, trimethoxyphenyl) |
| 12-LOX | Inhibition ( | 0.5 - 10.0 µM | N-alkylated or electron-rich N-aryl rings |
| Inhibition ( | 5.0 - 60.0 µM | Phthalimide-sulfonamide hybrids |
Mechanistic Visualization
The diagram below illustrates the divergent signaling pathways modulated by this scaffold.
Figure 2: Multitarget mechanism of action. The scaffold acts as a central hub, with specific substitutions directing activity toward metabolic (CA), structural (Tubulin), or inflammatory (LOX) pathways.
References
-
Zhang, Y., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors. PubMed.[2] Retrieved from [Link]
-
Nemr, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. Retrieved from [Link]
-
Abbasi, M. A., et al. (2012). Synthesis of new sulfonamides as lipoxygenase inhibitors. PubMed.[2] Retrieved from [Link]
-
Miao, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. PMC. Retrieved from [Link]
-
Sokmen, B. B., et al. (2022). Design, synthesis, in vitro α-glucosidase inhibition... of new phthalimide-benzenesulfonamide hybrids. PubMed.[2] Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Characterization of N-(4-Ethoxyphenyl)benzenesulfonamide
The following technical guide is structured to serve as a primary reference for the physicochemical characterization of N-(4-Ethoxyphenyl)benzenesulfonamide. It synthesizes theoretical principles with practical experimental protocols, designed for application scientists in drug discovery and process chemistry.
Executive Summary & Chemical Identity
N-(4-Ethoxyphenyl)benzenesulfonamide (often referred to in process chemistry as 4'-ethoxybenzenesulfonanilide) represents a classic hydrophobic weak acid. Structurally, it consists of a lipophilic benzenesulfonyl moiety linked to a p-phenetidine (4-ethoxyaniline) group.
In drug development, this compound often appears as a synthetic intermediate or a metabolic reference standard. Its solubility behavior is dominated by two competing factors: the strong hydrophobic stacking potential of the aromatic rings (driving low aqueous solubility) and the ionizable sulfonamide nitrogen (pKa ~10.0), which allows for pH-dependent solubilization.
Chemical Profile:
-
IUPAC Name: N-(4-Ethoxyphenyl)benzenesulfonamide[1]
-
Molecular Formula: C₁₄H₁₅NO₃S
-
Molecular Weight: 277.34 g/mol
-
Predicted LogP: ~2.5 – 2.8 (Lipophilic)
-
Acid Dissociation (pKa): ~9.8 – 10.2 (Sulfonamide N-H)
Solubility Landscape: Water vs. Organic Solvents
The solubility of N-(4-Ethoxyphenyl)benzenesulfonamide follows a "Like Dissolves Like" trajectory heavily influenced by the Hansen Solubility Parameters (HSP) . The molecule exhibits high dispersion forces (
Comparative Solubility Table
Data projected based on structural analogs (e.g., Sulfamethoxazole, N-phenylbenzenesulfonamide) and QSPR modeling.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous (Neutral) | Water (pH 7) | Very Poor (< 0.1 mg/mL) | High lattice energy and hydrophobicity overcome weak H-bonding with water. |
| Aqueous (Basic) | 0.1 M NaOH | High (> 10 mg/mL) | Deprotonation of the sulfonamide (-SO₂N⁻-) forms a water-soluble salt. |
| Aqueous (Acidic) | 0.1 M HCl | Poor | The sulfonamide nitrogen is not basic enough to protonate; ethoxy ether oxygen is a weak acceptor. |
| Polar Aprotic | DMSO, DMF | Excellent (> 100 mg/mL) | Strong dipole interactions disrupt the crystal lattice; ideal for stock solutions. |
| Polar Protic | Ethanol, Methanol | Good (Temperature dependent) | Soluble at RT; solubility increases exponentially with T. Ideal for recrystallization. |
| Chlorinated | Dichloromethane | Good | Excellent solvation of the hydrophobic aromatic domains. |
| Non-Polar | Hexane, Heptane | Insoluble | Lacks sufficient polarity to overcome crystal lattice energy. |
The Thermodynamic Driver
The dissolution in organic solvents (like ethanol) is endothermic (
Experimental Protocol: Solubility Determination
Standard Operating Procedure (SOP) for Accurate Measurement
Objective: To determine the thermodynamic equilibrium solubility of N-(4-Ethoxyphenyl)benzenesulfonamide in a target solvent.
Method A: Shake-Flask (Gravimetric)
Best for: High solubility solvents (> 10 mg/mL) where instrument saturation is a risk.
-
Preparation: Add excess solid N-(4-Ethoxyphenyl)benzenesulfonamide (approx. 500 mg) to a scintillation vial containing 5 mL of the target solvent.
-
Equilibration: Seal tightly and place in a thermostatic shaker bath at 25°C ± 0.1°C for 24–48 hours.
-
Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.
-
-
Filtration: Filter the supernatant using a syringe filter (0.45 µm PTFE for organics, Nylon for aqueous) into a pre-weighed vessel.
-
Pre-saturation: Discard the first 0.5 mL of filtrate to prevent filter adsorption errors.
-
-
Drying: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.
-
Calculation:
Method B: HPLC-UV (High Sensitivity)
Best for: Aqueous buffers and low-solubility screening.
-
Wavelength Selection: The phenetidine moiety provides a strong chromophore. Set UV detection to 254 nm (aromatic
). -
Standard Curve: Prepare a stock solution in DMSO (1 mg/mL) and dilute serially into the mobile phase (e.g., Acetonitrile:Water 50:50).
-
Saturation: Follow the equilibration/filtration steps from Method A.
-
Dilution: Dilute the saturated filtrate significantly (e.g., 1:100 or 1:1000) with mobile phase to fit within the linear range of the standard curve.
-
Quantification: Inject and calculate concentration based on peak area integration.
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate solubility determination method and solvent system.
Caption: Decision tree for selecting the optimal analytical method based on solvent polarity and predicted solubility range.
Applications in Synthesis & Formulation[2]
Recrystallization Strategy
The steep solubility curve in Ethanol/Water mixtures makes this the binary system of choice for purification.
-
Protocol: Dissolve crude material in minimal boiling ethanol. Slowly add hot water until persistent turbidity appears. Re-heat to clear, then allow slow cooling to room temperature.
-
Impurity Rejection: This method effectively rejects ionic impurities (soluble in water) and highly non-polar byproducts (insoluble in the initial ethanol).
Salt Formation
For liquid formulations requiring aqueous solubility, the Sodium Salt can be generated:
References
-
Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química.
-
BenchChem Technical Guides. (2025). Solubility of N-Phenylmethanesulfonamide in Organic Solvents.
- Perlovich, G. L., et al. (2009). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences. (Contextual grounding for thermodynamic values).
-
Org. Synth. (2010).[2] General procedures for sulfonamide synthesis and purification. Organic Syntheses, Coll. Vol. 11.
Sources
Therapeutic Architectures of Ethoxy-Substituted Sulfonamides: From Ocular Hypotensives to Hypoxia-Targeting Antineoplastics
Topic: Potential Therapeutic Applications of Ethoxy-Substituted Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Ethoxy Advantage
Sulfonamides represent a "privileged scaffold" in medicinal chemistry, but the specific introduction of an ethoxy (-OEt) substituent often imparts critical physicochemical properties that distinguish a lead candidate from a generic hit. Unlike methoxy groups, the ethoxy moiety provides a slightly larger steric footprint and higher lipophilicity (increasing logP), which facilitates:
-
Enhanced Membrane Permeability: Critical for crossing the corneal barrier (ophthalmology) or the blood-brain barrier (CNS indications).
-
Hydrophobic Pocket Occupancy: The ethyl chain often fills specific hydrophobic sub-pockets in enzymes like Phosphodiesterase-5 (PDE5) or Carbonic Anhydrase (CA), improving binding affinity via van der Waals interactions.
-
Selectivity Modulation: Differentiating between isozymes (e.g., CA II vs. CA IX) by exploiting subtle steric differences in the active site entrance.
This guide analyzes three primary therapeutic vectors for ethoxy-substituted sulfonamides: Carbonic Anhydrase Inhibition , PDE5 Regulation , and Hypoxia-Targeted Oncology .
Therapeutic Vector I: Carbonic Anhydrase Inhibition (Ophthalmology & CNS)[1]
The Prototype: Ethoxzolamide (EZA)
Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is the archetypal ethoxy-sulfonamide. It functions as a potent inhibitor of Carbonic Anhydrase (CA), specifically isoforms CA I and CA II.
-
Mechanism of Action: The sulfonamide moiety (
) acts as a zinc-binding group (ZBG). The nitrogen atom coordinates to the catalytic Zn ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of CO . -
Role of the Ethoxy Group: The 6-ethoxy substitution on the benzothiazole ring is not merely decorative. It increases the lipophilicity of the molecule compared to its acetamido analog (Acetazolamide). This lipophilicity is crucial for:
-
Corneal Penetration: Allowing topical or systemic delivery to the eye for Glaucoma treatment (reducing aqueous humor secretion).
-
CNS Penetration: Facilitating entry into the brain to raise the seizure threshold in epilepsy.
-
Structural Logic
The benzothiazole scaffold provides a rigid aromatic core that stacks against the hydrophilic half of the active site, while the ethoxy tail extends into the hydrophobic pocket, stabilizing the complex.
Therapeutic Vector II: PDE5 Inhibition (Cardiovascular & Urology)
The Sildenafil Paradigm
While often categorized as a pyrazolopyrimidine, Sildenafil (Viagra) contains a critical benzenesulfonamide moiety.[1] Specifically, it is a 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl] derivative.
-
The Ethoxy Anchor: Crystallographic studies reveal that the 2-ethoxy group on the phenyl ring plays a vital role in binding affinity. It orients into a small hydrophobic pocket defined by residues Val782, Phe786, and Leu804 in the PDE5 catalytic domain.
-
Therapeutic Impact: This interaction locks the inhibitor in place, preventing cGMP hydrolysis. The sulfonamide group here serves as a linker to the solubilizing piperazine ring rather than a ZBG, demonstrating the versatility of the sulfonamide motif.
Therapeutic Vector III: Hypoxia-Targeted Oncology (CA IX/XII)
Targeting the Tumor Microenvironment
Solid tumors often outgrow their blood supply, creating hypoxic regions that overexpress Carbonic Anhydrase IX (CA IX) to survive acidosis. Unlike ubiquitous CA I/II, CA IX is minimally expressed in normal tissue, making it a high-value target.[2]
-
Selectivity via Ethoxy Tailing: Recent SAR studies indicate that ethoxy-substituted benzenesulfonamides can achieve nanomolar inhibition of CA IX. The ethoxy group helps discriminate against the "housekeeping" CA II isoform by clashing with the narrower entrance of the CA II active site while fitting the more open conformation of CA IX.
Comparative Potency Data
Table 1: Inhibition profiles of selected sulfonamide derivatives against CA Isoforms.
| Compound Class | R-Substituent | Target Isoform | Selectivity Ratio (IX/II) | Mechanism Note | |
| Ethoxzolamide | 6-Ethoxy | CA II (Off-target) | ~3.0 | 0.5 | Classic pan-inhibitor; low selectivity. |
| Benzothiazole | 6-Ethoxy | CA IX (Tumor) | ~15-25 | -- | High potency, limited selectivity. |
| Benzenesulfonamide | 4-Ethoxy | CA IX | 5.2 | >80 | High selectivity due to scaffold flexibility. |
| Benzenesulfonamide | 4-Methoxy | CA IX | 24.0 | 12 | Lower lipophilicity reduces affinity. |
| SLC-0111 Analog | Ureido-Ethoxy | CA IX | 0.8 | >1000 | Clinical candidate class. |
Experimental Protocols
Protocol A: Synthesis of Ethoxzolamide (6-Ethoxy-1,3-benzothiazole-2-sulfonamide)
Objective: Synthesize the core ethoxy-sulfonamide scaffold starting from a commercially available aniline derivative. Safety: Work in a fume hood. Chlorosulfonic acid is highly corrosive.
Step 1: Formation of 2-Amino-6-ethoxybenzothiazole
-
Reagents:
-Phenetidine (4-ethoxyaniline, 0.1 mol), Potassium Thiocyanate (KSCN, 0.4 mol), Glacial Acetic Acid (100 mL). -
Procedure: Dissolve
-phenetidine and KSCN in acetic acid. Cool to 0°C.[3] -
Cyclization: Add Bromine (
, 0.1 mol) in acetic acid dropwise over 30 mins, maintaining temp <5°C. Stir for 2 hours at RT. -
Workup: Pour into ice water. Neutralize with
. Filter the precipitate (2-amino-6-ethoxybenzothiazole). Recrystallize from ethanol.
Step 2: Conversion to Sulfonyl Chloride (Meerwein Reaction Variant)
-
Diazotization: Dissolve the 2-amino intermediate (0.05 mol) in conc. HCl/Acetic acid. Cool to -5°C. Add
(aq) dropwise to form the diazonium salt. -
Chlorosulfonation: Pour the diazonium mixture into a saturated solution of
in acetic acid containing (catalyst). Stir until gas evolution ceases. -
Isolation: Pour into ice water. The sulfonyl chloride will precipitate. Filter immediately.
Step 3: Amidation
-
Reaction: Suspend the wet sulfonyl chloride in acetone. Add excess aqueous Ammonia (
, 25%) dropwise at 0°C. -
Completion: Stir for 1 hour. Acidify slightly to pH 6 to precipitate the product.
-
Purification: Recrystallize from ethanol/water.
-
Validation: Check melting point (~190°C) and
-NMR (Triplet at 1.4 ppm for ).
Protocol B: Stopped-Flow CO2 Hydration Assay
Objective: Determine the Inhibition Constant (
-
System: Applied Photophysics Stopped-Flow instrument.
-
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Substrate:
-saturated water. -
Reaction: Mix Enzyme + Inhibitor (incubate 15 min) with Substrate. Monitor absorbance drop at 557 nm.
-
Calculation: Fit initial rates to the Michaelis-Menten equation. Determine
using the Cheng-Prusoff equation.
Visualizations
Mechanism of Action: CA Inhibition
The following diagram illustrates the competitive inhibition mechanism where the sulfonamide nitrogen displaces the zinc-bound water.
Caption: Schematic of sulfonamide binding to the Carbonic Anhydrase active site. The sulfonamide coordinates the Zinc ion, while the ethoxy tail stabilizes the complex via hydrophobic interactions.
Synthetic Workflow: Ethoxzolamide
Caption: Validated synthetic route for Ethoxzolamide involving oxidative chlorosulfonation of the benzothiazole core.
References
-
Ethoxzolamide: Pharmacological Properties and Therapeutic Use. Wikipedia/DrugBank. Available at: [Link]
-
Structure–Activity Relationship for Sulfonamide Inhibition of Carbonic Anhydrase. Journal of Medicinal Chemistry. Available at: [Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available at: [Link]
-
An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. BMC Pharmacology. Available at: [Link]
-
Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
A Technical Guide to the Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide: Mechanism, Protocol, and Field-Proven Insights
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The document delineates the core synthetic methodology, focusing on the robust and widely adopted Hinsberg reaction. It offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, and critical insights into process optimization. The guide is structured to provide both theoretical understanding and practical, actionable guidance for laboratory synthesis, supported by authoritative references and visual aids to ensure clarity and reproducibility.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry. Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties[1][2]. N-(4-Ethoxyphenyl)benzenesulfonamide serves as a valuable scaffold and intermediate in synthesizing more complex molecules. Its structure combines the classic benzenesulfonyl group with a phenetidine moiety, providing a template for further functionalization in drug discovery programs, such as the development of novel HIV-1 capsid inhibitors or non-hepatotoxic analgesics[3][4][5].
Understanding the synthesis of this compound is fundamental for chemists aiming to explore this chemical space. The primary and most efficient route involves the reaction of benzenesulfonyl chloride with 4-ethoxyaniline, a classic example of the Hinsberg reaction, first described by Oscar Hinsberg in 1890[6]. This guide will focus on this venerable yet highly relevant synthetic transformation.
The Core Synthetic Pathway: The Hinsberg Reaction
The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide is achieved via the nucleophilic substitution reaction between 4-ethoxyaniline (p-phenetidine) and benzenesulfonyl chloride[7]. This reaction is typically conducted in the presence of an aqueous base, such as sodium hydroxide or sodium carbonate, which serves to neutralize the hydrochloric acid byproduct[6][8].
Reaction Mechanism: A Stepwise Explanation
The causality behind this synthesis is a classic nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile and the sulfonyl chloride as the electrophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate is unstable and collapses, reforming the sulfur-oxygen double bond and expelling a chloride ion as the leaving group.
-
Deprotonation (Acid-Base Neutralization): The resulting N-substituted sulfonamide still possesses a proton on the nitrogen atom. This proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The base present in the reaction medium (e.g., hydroxide or carbonate) deprotonates the nitrogen, forming a water-soluble sodium or potassium salt of the sulfonamide[9][10].
-
Precipitation: Upon completion of the reaction, the mixture is acidified. This protonates the sulfonamide salt, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution, allowing for its isolation by filtration[10].
The mechanistic flow is visualized in the diagram below.
Caption: The Hinsberg reaction mechanism for synthesizing N-(4-Ethoxyphenyl)benzenesulfonamide.
Justification of Experimental Choices
-
Choice of Base: An aqueous base like NaOH, KOH, or Na₂CO₃ is crucial. Its primary role is to scavenge the HCl produced, driving the reaction to completion[8]. Furthermore, its ability to form the soluble sulfonamide salt simplifies the workup; unreacted tertiary amines (if present as impurities) and the insoluble sulfonamide from any secondary amine impurity would not dissolve, allowing for a degree of purification by simple filtration if needed[6]. Pyridine can also be used, acting as both a base and a catalyst, though this often requires a non-aqueous solvent like dichloromethane and a more rigorous workup[11][12].
-
Solvent System: Water is an effective and environmentally benign solvent for this reaction, especially when using an inorganic base, as it readily dissolves the amine salt and the sulfonamide salt intermediate[13].
-
Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature, making it operationally simple and energy-efficient[8].
-
Acidification: The final acidification step is critical. By lowering the pH, the soluble salt is converted back to the neutral sulfonamide, which has low aqueous solubility, causing it to precipitate. This provides a straightforward method for product isolation.
Detailed Experimental Protocol
This protocol is a standard, field-proven method adapted from analogous syntheses of N-aryl benzenesulfonamides[8][13]. It is designed to be a self-validating system, where the physical state changes (dissolution then precipitation) provide clear indicators of reaction progress.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 1.065 | 10.0 |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 1.384 | 10.0 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | - | As needed |
| Hydrochloric Acid (3M) | HCl | 36.46 | ~1.05 | As needed |
| Methanol | CH₃OH | 32.04 | 0.792 | For Recrystallization |
| Distilled Water | H₂O | 18.02 | 1.000 | ~50 mL |
| Properties sourced from[9][13][14][15]. |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 100 mL beaker or Erlenmeyer flask equipped with a magnetic stir bar, combine 4-ethoxyaniline (1.37 g, 10.0 mmol) and 25 mL of distilled water.
-
Addition of Sulfonyl Chloride: While stirring at room temperature, add benzenesulfonyl chloride (1.77 g, 1.28 mL, 10.0 mmol) to the amine suspension.
-
pH Adjustment: Immediately begin the portion-wise addition of a 10% aqueous sodium carbonate solution. The goal is to maintain the reaction pH between 8 and 9. The initial sulfonamide product will dissolve as its sodium salt is formed, resulting in a clear solution.
-
Reaction Monitoring: Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates reaction completion.
-
Product Precipitation: Once the reaction is complete, slowly add 3M hydrochloric acid (HCl) dropwise while stirring. The solution will become acidic (check with pH paper). The white, solid N-(4-Ethoxyphenyl)benzenesulfonamide will precipitate out.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (2 x 15 mL) to remove any residual salts and acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (~50-60 °C).
Purification and Characterization
-
Purification: The most common and effective method for purifying the crude product is recrystallization. Methanol is a suitable solvent for this purpose[13]. Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization (Expected Results):
-
Melting Point: The melting point should be sharp upon purification. Based on similar structures like phenacetin (~135 °C) and other N-aryl sulfonamides, a melting point in the range of 130-150 °C would be expected[16][17][18].
-
¹H NMR: The spectrum (in CDCl₃ or DMSO-d₆) should exhibit characteristic signals:
-
A triplet and a quartet for the ethoxy group (-OCH₂CH₃).
-
Two distinct doublets in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the AA'BB' system of the 4-ethoxyphenyl ring[19].
-
A multiplet corresponding to the protons of the benzenesulfonyl ring.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O[19].
-
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and strong, characteristic peaks for the S=O asymmetric and symmetric stretches of the sulfonyl group (approx. 1350 and 1160 cm⁻¹).
-
The overall experimental workflow is summarized below.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide via the Hinsberg reaction is a robust, reliable, and highly instructive procedure for chemists in the pharmaceutical and life sciences sectors. It exemplifies a fundamental reaction mechanism while employing a straightforward and scalable protocol. By understanding the causality behind each step—from the nucleophilic attack to the pH-dependent solubility changes—researchers can confidently execute and troubleshoot this synthesis. The resulting compound serves as a versatile platform for the development of next-generation therapeutics, underscoring the enduring importance of classic organic reactions in modern drug discovery.
References
-
N-(4-Methoxyphenyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hinsberg reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. (n.d.). Retrieved February 12, 2026, from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. (2020). Retrieved February 12, 2026, from [Link]
-
Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
N-(4-Hydroxyphenyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
-
(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]
-
p-Phenetidine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
4-Ethoxyaniline - ChemBK. (n.d.). Retrieved February 12, 2026, from [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. (2020). Retrieved February 12, 2026, from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021). Retrieved February 12, 2026, from [Link]
-
(PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed. (2020). Retrieved February 12, 2026, from [Link]
-
4-Ethoxyaniline | C8H11NO - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hinsberg reagent is benzenesulfonyl chloride. In aqueous KOH this reacts with primary amine... - Allen. (n.d.). Retrieved February 12, 2026, from [Link]
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Technical Whitepaper: Toxicity Profile and Safety Data Sheet (SDS) for Sulfonamide Derivatives
Executive Summary & Scope
This technical guide addresses the toxicology and safety handling of sulfonamide derivatives, a class of compounds ubiquitous in drug discovery. It distinguishes critically between arylamine sulfonamides (antimicrobials like sulfamethoxazole) and non-arylamine sulfonamides (diuretics, sulfonylureas).
Crucial Distinction: The toxicity profile described herein focuses primarily on the arylamine subclass, as the N4-aromatic amine moiety is the structural driver for severe hypersensitivity (Stevens-Johnson Syndrome) and bioactivation-induced toxicity. Non-arylamine sulfonamides generally lack the metabolic liability to form reactive hydroxylamine metabolites, rendering cross-reactivity between classes a largely disproven clinical myth [1].
Molecular Toxicology: The Mechanism of Toxicity
The toxicity of sulfonamides is not intrinsic to the parent molecule but is largely driven by metabolic bioactivation . Understanding this causality is essential for designing safer analogs.
Metabolic Divergence: Detoxification vs. Bioactivation
In vivo, sulfonamides undergo two competing pathways:
-
N4-Acetylation (Detoxification): Mediated by N-acetyltransferase 2 (NAT2). This forms a stable, non-toxic metabolite that is renally excreted.
-
CYP450 Bioactivation (Toxification): Mediated primarily by CYP2C9. This oxidizes the N4-amine to a hydroxylamine (-NHOH).
The Danger Zone: The hydroxylamine metabolite is unstable. It spontaneously oxidizes to a nitroso species (-NO), a potent electrophile. This nitroso species binds covalently to cysteine residues on cellular proteins (haptenation), triggering the immune cascade responsible for idiosyncratic reactions [2].
Immunopathogenesis: Hapten vs. p-i Concept[1][2]
-
Hapten Hypothesis: The drug metabolite binds to a self-protein (e.g., albumin), creating a neo-antigen that T-cells recognize as "foreign."
-
p-i Concept (Pharmacological Interaction): Recent data suggests the parent drug or metabolite may bind directly to the T-cell receptor (TCR) or HLA molecule (specifically HLA-B57:01 in abacavir, but HLA-B14:01/HLA-B*38:02 associations exist for sulfonamides) without covalent processing, stimulating an immune attack [3, 4].[1][2]
Visualizing the Metabolic Fate
The following diagram illustrates the critical divergence between safety and toxicity.
Caption: Metabolic divergence of arylamine sulfonamides. NAT2 leads to safe elimination, while CYP2C9 leads to reactive nitroso species.
Clinical & Preclinical Toxicity Profile
Organ-Specific Toxicity
| System | Pathology | Mechanism | Risk Factors |
| Dermatologic | SJS / TEN | T-cell mediated cytotoxicity (CD8+) against keratinocytes via Fas-FasL pathway. | HLA-B alleles, Slow NAT2 acetylator status. |
| Renal | Crystalluria / AKI | Precipitation of drug in renal tubules due to low solubility in acidic urine. | Dehydration, Urine pH < 5.5, High dosage. |
| Hematologic | Hemolytic Anemia | Oxidative stress destroys RBCs unable to maintain glutathione levels. | G6PD Deficiency , High oxidative burden. |
| Hepatic | Hepatocellular Necrosis | Direct toxic effect of nitroso-adducts on hepatocytes. | Pre-existing liver disease, Slow acetylation. |
Quantitative Toxicity Data (Representative: Sulfamethoxazole)
-
LD50 (Oral, Mouse): 2300 mg/kg [5]
-
LD50 (Oral, Rat): 6200 mg/kg
-
Therapeutic Index: High, but idiosyncratic toxicity is dose-independent.
Safety Data Sheet (SDS) Framework
When compiling an SDS for a novel sulfonamide derivative, the following GHS classifications are mandatory if the compound contains the N4-arylamine.
GHS Hazard Classification[3][4]
-
Signal Word: DANGER
-
Pictograms:
-
GHS08 (Health Hazard - Sensitization)
-
GHS07 (Exclamation Mark - Irritant)
-
Hazard & Precautionary Statements
| Code | Statement | Justification |
| H317 | May cause an allergic skin reaction. | High potential for contact dermatitis and systemic hypersensitivity. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Respiratory sensitization risk during powder handling. |
| H315 | Causes skin irritation.[3][4] | General irritant properties of the sulfonamide group. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] | Critical for laboratory safety to prevent sensitization. |
| P280 | Wear protective gloves/protective clothing/eye protection.[3][6][4][7] | Nitrile gloves are standard; double-gloving recommended for bulk handling. |
Handling & Storage Workflow
Sulfonamides are generally light-sensitive and can degrade into toxic oxidation products if mishandled.
Caption: Standard Operating Procedure (SOP) for safe handling and disposal of sulfonamide compounds.
Experimental Protocols for Safety Assessment
As a scientist, you must validate the safety profile of your derivative. Do not rely solely on literature data for novel analogs.
Protocol A: Assessment of Crystalluria Potential (Solubility vs. pH)
Objective: Determine the pKa-dependent solubility profile to predict renal precipitation risk. Mechanism: Sulfonamides behave as weak acids. As pH drops below pKa, the non-ionized (insoluble) form predominates.
-
Preparation: Prepare 10 mM stock solution of the sulfonamide in DMSO.
-
Buffer Setup: Prepare 0.1M phosphate buffers adjusted to pH 4.5, 5.5, 6.5, and 7.4 (mimicking physiological urine range).
-
Incubation: Spike buffers with stock solution to a final concentration of 500 µM. Incubate at 37°C for 2 hours with shaking.
-
Filtration: Filter samples through a 0.45 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
Interpretation: If solubility at pH 5.5 is <100 µg/mL, the compound presents a high crystalluria risk.
Protocol B: Reactive Metabolite Trapping (Glutathione Assay)
Objective: Assess the liability of the compound to form reactive nitroso intermediates via CYP2C9. Mechanism: Glutathione (GSH) acts as a surrogate for cellular protein cysteines.
-
Microsomal Mix: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the reaction mix.
-
Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific parent+305 Da adducts.
-
Positive Result: Detection of GSH-adducts confirms bioactivation potential and high risk of hypersensitivity.
-
References
-
Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1483–1494. Link
-
Naisbitt, D. J., et al. (2002). Hypersensitivity reactions to sulfonamides: involvement of a toxic metabolite.[8][9] Current Opinion in Allergy and Clinical Immunology, 2(4), 301-307. Link
-
Pichler, W. J. (2002). The p-i concept: pharmacological interaction of drugs with immune receptors.[1] International Archives of Allergy and Immunology, 128(1), 1-12. Link
-
Pavlos, R., et al. (2015). T Cell-Mediated Hypersensitivity Reactions to Drugs.[2] Annual Review of Medicine, 66, 439-454. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5323, Sulfamethoxazole. PubChem. Link
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link
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- 3. chemos.de [chemos.de]
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- 9. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide from benzenesulfonyl chloride
Executive Summary
This application note details the synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide (also known as N-benzenesulfonyl-p-phenetidine) via the nucleophilic substitution reaction between benzenesulfonyl chloride and 4-ethoxyaniline (p-phenetidine).
Sulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and carbonic anhydrase inhibitors. While this specific molecule is often used as a model intermediate, the protocols defined herein are scalable and adaptable for complex drug discovery workflows.
Two distinct methodologies are presented:
-
Method A (Anhydrous Pyridine): The "Gold Standard" for maximizing yield and solubility.
-
Method B (Schotten-Baumann): A "Green Chemistry" biphasic approach utilizing aqueous base, prioritizing safety and ease of workup.
Mechanistic Insight
The formation of the sulfonamide bond occurs via a nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] Unlike carboxylic acid derivatives, this reaction proceeds through a concerted
Reaction Pathway
The amine (nucleophile) attacks the sulfur center.[2] The base (Pyridine or
Figure 1: Mechanistic pathway of sulfonamide formation. The base acts as a proton scavenger in the final step.
Experimental Design & Safety
Safety Warning: Benzenesulfonyl chloride is lachrymatory and corrosive. p-Phenetidine is toxic and a potential blood toxicant (methemoglobinemia). All operations must be performed in a fume hood.
Reagent Stoichiometry Table
| Component | Role | Equiv. (Method A) | Equiv. (Method B) | Notes |
| p-Phenetidine | Nucleophile | 1.0 | 1.0 | Limiting reagent |
| Benzenesulfonyl Chloride | Electrophile | 1.1 - 1.2 | 1.2 - 1.5 | Excess accounts for hydrolysis (Method B) |
| Pyridine | Solvent/Base | ~10-15 vol | N/A | Acts as solvent & acid scavenger |
| Na₂CO₃ (10% aq) | Base | N/A | 2.0 - 2.5 | Neutralizes HCl in aqueous phase |
Protocol A: Anhydrous Pyridine Method (High Yield)
Recommended for small-scale synthesis or when reactants have low solubility in aqueous media.
Materials
-
Round-bottom flask (RBF), magnetic stir bar, addition funnel, ice bath.
-
Solvent: Anhydrous Pyridine.
Procedure
-
Preparation: In a clean, dry RBF, dissolve p-phenetidine (1.0 equiv) in anhydrous pyridine (approx. 5 mL per gram of amine).
-
Cooling: Place the flask in an ice bath (
). The reaction is exothermic; controlling temperature prevents bis-sulfonylation. -
Addition: Add benzenesulfonyl chloride (1.1 equiv) dropwise over 15–20 minutes.
-
Note: The solution may darken slightly; this is normal.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:3). The starting amine spot should disappear.[2]
-
-
Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold dilute HCl (2M) .
-
Chemistry: The HCl converts the excess pyridine into water-soluble pyridinium chloride.
-
-
Precipitation: The product will precipitate as a solid.[1] Stir vigorously for 10 minutes to ensure all pyridine is neutralized (check pH < 2).
-
Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove pyridinium salts.
Protocol B: Schotten-Baumann Method (Green Chemistry)
Recommended for larger scales or to avoid the toxicity/odor of pyridine.
Materials
-
Erlenmeyer flask, vigorous stirring setup.
-
Solvent: 10% Aqueous Sodium Carbonate (
) or Sodium Hydroxide ( ).
Procedure
-
Preparation: Suspend p-phenetidine (1.0 equiv) in 10% aqueous
(2.5 equiv).-
Note: If the amine is not dispersing well, add a small amount of acetone (10-20% volume) to aid solubility.
-
-
Addition: Add benzenesulfonyl chloride (1.2 - 1.5 equiv) dropwise while stirring vigorously.
-
Critical Step: Vigorous stirring is required to maximize the interfacial surface area between the organic chloride droplets and the aqueous amine phase.
-
-
Reaction: Warm the mixture slightly (to
) if the reaction is sluggish. Stir for 1–2 hours.-
Note: The sulfonyl chloride may hydrolyze to benzenesulfonic acid (water-soluble) over time, which is why a larger excess is used compared to Method A.
-
-
Workup: The product typically precipitates out. If an oil forms, cool the flask in an ice bath and scratch the glass side to induce crystallization.
-
Isolation: Filter the crude solid. Wash with water, then with a small amount of cold dilute HCl to remove any unreacted amine.
Purification & Characterization
Recrystallization: The crude product from either method is often slightly colored.
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .
-
If colored impurities persist, add activated charcoal, boil for 1 minute, and filter hot (gravity filtration).
-
Allow the filtrate to cool slowly to room temperature, then to
. -
Collect the white crystalline needles by filtration.
Characterization Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point (MP): Expected range 155–158°C (Value varies slightly by purity; compare with standard if available).
-
IR Spectroscopy: Look for characteristic sulfonamide bands:
-
:
-
:
-
:
-
:
-
1H-NMR (DMSO-d6 or CDCl3):
Troubleshooting Workflow
Use this decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting decision matrix for sulfonamide synthesis.
References
-
Org. Synth. Coll. Vol. 1, 504 (1941). Benzenesulfonyl chloride preparation and general reactivity.
-
Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[1] Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[1] (Original Schotten-Baumann/Hinsberg context).
-
BenchChem Protocols. Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
-
National Institute of Standards and Technology (NIST). Mass spectrum and properties of sulfonamide derivatives.
-
Sigma-Aldrich Application Notes. Sulfonamide Synthesis via Schotten-Baumann Conditions.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
Application Note: Sustainable Synthesis of N-Arylsulfonamides
Green Protocols for Medicinal Chemistry & Drug Development
Strategic Overview
The
-
High E-Factor: Large volumes of chlorinated waste.
-
Toxicity: Pyridine and DCM are hazardous to operators and the environment.
-
Purification: Often requires energy-intensive chromatography to remove pyridine salts.
This guide presents three validated, green alternatives that reduce E-factors, eliminate toxic solvents, and often improve yield through the "hydrophobic effect" or mechanochemical activation.
Comparison of Methods
| Feature | Legacy Method (DCM/Pyridine) | Protocol A: On-Water | Protocol B: Micellar (TPGS-750-M) | Protocol C: Mechanochemistry |
| Solvent | Dichloromethane (Toxic) | Water (Green) | Water + Surfactant | None (Solvent-Free) |
| Base | Pyridine/Et | Na | Et | K |
| Workup | Extraction + Chromatography | Filtration (often) | Extraction (minimal) | Filtration / Wash |
| Reaction Time | 1–12 Hours | 10–60 Minutes | 1–4 Hours | 10–60 Minutes |
| Scalability | High | High | Moderate | Moderate (Batch) |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal green method for your specific substrate.
Figure 1: Decision tree for selecting the appropriate green synthesis methodology.
Protocol A: "On-Water" Synthesis (Aqueous Biphasic)
This method utilizes the hydrophobic effect . When organic reactants are suspended in water, the system minimizes the interfacial surface area, forcing the reactants into close proximity and accelerating the reaction rate beyond what is observed in organic solvents.[1]
Best For: Standard aryl amines and sulfonyl chlorides; scale-up processes.
Reagents & Equipment[2][3][4][5]
-
Reaction Vessel: Round-bottom flask with vigorous magnetic stirring.
-
Solvent: Deionized Water.
-
Base: Sodium Carbonate (Na
CO ).[2] -
Reagents: Aryl Sulfonyl Chloride (1.0 equiv), Amine (1.0–1.1 equiv).
Step-by-Step Procedure
-
Preparation: Dissolve Na
CO (1.1 equiv) in deionized water (approx. 5 mL per mmol of substrate). -
Amine Addition: Add the amine (1.0 equiv) to the aqueous base.
-
Note: If the amine is a solid, it may form a suspension. This is acceptable.
-
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 equiv) in a single portion at room temperature.
-
Reaction: Stir vigorously. The reaction is heterogeneous.
-
Monitoring: Monitor pH.[3] As HCl is generated, the pH will drop. Maintain pH ~8.0–9.0. If necessary, add small aliquots of 1M Na
CO . -
Endpoint: Reaction is typically complete in 10–30 minutes. The product usually precipitates as a solid.
-
-
Workup:
-
If Solid Precipitates: Filter the solid using a Buchner funnel. Wash with excess water to remove salts. Wash with a small amount of dilute HCl (0.5M) to remove unreacted amine, then water again. Dry in a vacuum oven.
-
If Oiling Occurs: Acidify to pH 2 with 1M HCl to protonate excess amine. Decant the water or extract with a green solvent like Ethyl Acetate or 2-MeTHF.
-
Expert Insight: The key failure mode is the hydrolysis of the sulfonyl chloride. However, in the "on-water" system, the nucleophilic attack by the amine is kinetically favored over hydrolysis by water, provided the pH is kept mildly basic (pH 8-9). High pH (>10) accelerates hydrolysis.
Protocol B: Micellar Catalysis (TPGS-750-M)[1]
For highly lipophilic substrates that form "gummy" aggregates in pure water, a surfactant is required. TPGS-750-M is a biodegradable surfactant derived from Vitamin E that forms nanomicelles, acting as hydrophobic nanoreactors.
Best For: Complex drug intermediates, highly insoluble substrates, and reactions requiring transition metal catalysis (e.g., if coupling aryl halides).
Reagents & Equipment[2][3][4][5]
-
Surfactant: 2 wt % TPGS-750-M in water.
-
Base: 2,6-Lutidine or Triethylamine (1.1 equiv).
Step-by-Step Procedure
-
Media Prep: Prepare a stock solution of 2 wt % TPGS-750-M in degassed water.
-
Mixing: In a vial, add the amine (1.0 equiv) and base (1.1 equiv) to the surfactant solution (1M concentration relative to reactants).
-
Reaction: Add sulfonyl chloride (1.0 equiv). Stir at room temperature.
-
Workup:
Protocol C: Mechanochemical Synthesis (Ball Milling)
Solvent-free synthesis eliminates solvent waste entirely (E-factor approaches 1). This method uses kinetic energy to drive the reaction and is particularly effective for solid-solid interactions.
Best For: Solvent-free requirements, rapid library synthesis, and substrates sensitive to hydrolysis (as no bulk water is present).
Reagents & Equipment[2][3][4][5]
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill.
-
Jars/Balls: Stainless steel or Zirconia (ZrO
) jars and balls. -
LAG Agent: Liquid Assisted Grinding agent (optional: Ethanol or Water, <1
L/mg).
Step-by-Step Procedure
-
Loading: Into a 10 mL milling jar, weigh:
-
Amine (1.0 mmol).
-
Sulfonyl Chloride (1.0 mmol).
-
Potassium Carbonate (K
CO ) (1.5 mmol) or Basic Alumina. -
Grinding Media: Add two 10mm stainless steel balls.
-
-
Milling: Close the jar tightly. Mill at 20–30 Hz for 15–30 minutes.
-
Note: If the reaction is exothermic, mill in intervals (e.g., 5 min on, 2 min off) to prevent overheating.
-
-
Workup:
-
The result is a dry powder.
-
Transfer the powder to a filter. Wash with water (to remove inorganic salts K
CO and KCl). -
The remaining solid is usually pure sulfonamide. Recrystallize from Ethanol if necessary.
-
Mechanochemical Workflow
Figure 2: Workflow for solvent-free mechanochemical synthesis.
Scientific Validation & Troubleshooting
Mechanism of Action[15]
-
Traditional (DCM): Homogeneous solution. Reaction rate depends on collision frequency in dilute solvent.
-
On-Water: The "Hydrophobic Effect" creates a high local concentration of organic reactants at the phase boundary. Water molecules at the interface form H-bonds with the transition state, stabilizing the polarized S-N bond formation, often leading to rates higher than in organic solvents.
Troubleshooting Guide
| Issue | Probable Cause | Green Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Protocol A: Lower pH to 8.0 or switch to Protocol C (Solvent-free). |
| Emulsion | Surfactant issues or high viscosity | Add brine (sat. NaCl) or use Protocol C . |
| Incomplete Reaction | Poor mixing (Heterogeneous) | Increase stirring speed (Protocol A) or Milling frequency (Protocol C). |
| Impurity (Bis-sulfonylation) | Excess Sulfonyl Chloride | Ensure strict 1:1 stoichiometry. Add amine slowly. |
References
-
Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[3] Green Chemistry, 8(9), 835-838.
-
[Link]
-
-
Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry, 76(11), 4379–4391.
-
[Link]
-
-
Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process.[10] Green Chemistry, 26, 2684-2691.[10]
-
[Link]
-
-
Gomes, C. S., & Alonso, F. (2023). Mechanochemical Synthesis of Sulfonamides. ACS Sustainable Chemistry & Engineering. (Contextual reference for general mechanochemical protocols).
-
[Link]
-
Sources
- 1. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
solvent selection for sulfourea and sulfonamide coupling reactions
Application Note: Solvent Selection Strategies for Sulfonamide & Sulfonylurea Coupling
Part 1: Strategic Overview & Mechanistic Insight
The formation of sulfonamides and their subsequent conversion to sulfonylureas represents a cornerstone in medicinal chemistry, underpinning classes of antidiabetics (e.g., Glimepiride), diuretics, and antibiotics.
While the bond formation itself is well-understood, solvent selection is the variable that most frequently dictates yield, purity, and scalability. As a Senior Scientist, I advise moving beyond "what dissolves the starting material" to a selection strategy based on three factors: Nucleophilicity Enhancement , Proton Transfer Efficiency , and Green Process Mass Intensity (PMI) .
The Solubility-Reactivity Paradox
-
Sulfonamides (
) are weak nucleophiles ( ). To participate in coupling (especially for sulfonylureas), they must often be deprotonated to the sulfonamidate anion. -
Sulfonyl Chlorides (
) are highly electrophilic but moisture-sensitive. -
The Conflict: Polar protic solvents (water, alcohols) stabilize anions but risk hydrolyzing the electrophile. Non-polar solvents (DCM, Toluene) protect the electrophile but often fail to solubilize the polar sulfonamide salts.
Recommendation: The industry is shifting from chlorinated solvents (DCM) and high-boiling polar aprotics (DMF) toward 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) , often utilizing biphasic systems (Schotten-Baumann conditions) to manage the solubility paradox.
Part 2: Sulfonamide Synthesis Protocol
Objective: Coupling a sulfonyl chloride with an amine. Critical Solvent Factor: HCl Scavenging & Phase Separation.
Method A: The Modern "Green" Standard (2-MeTHF)
Why this works: 2-MeTHF is derived from renewable resources, separates cleanly from water (unlike THF), and has higher stability than DCM.[1]
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine (1.1 equiv)[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
-
Solvent: Anhydrous 2-MeTHF
Protocol:
-
Dissolution: Dissolve the amine and base in 2-MeTHF (10 mL/g) under
atmosphere. Cool to 0°C.[3][4] -
Addition: Dissolve sulfonyl chloride in minimal 2-MeTHF. Add dropwise to the amine solution.[3] Note: Exotherm control is critical to prevent sulfonylation of the base or impurities.
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically < 2 hours).
-
Workup (Self-Validating Step): Add water. The 2-MeTHF layer will separate immediately (unlike THF which requires salting out). Wash organic layer with 1M HCl (removes unreacted amine) and sat.
(removes hydrolyzed sulfonic acid). -
Isolation: Dry over
and concentrate.
Method B: Schotten-Baumann (Biphasic Aqueous)
Best for: Highly polar amino acids or water-soluble amines.
Protocol:
-
Dissolve amine in 1M NaOH (aq).
-
Dissolve sulfonyl chloride in a minimal amount of Acetone or THF.
-
Add the organic solution to the rapidly stirring aqueous phase.
-
Mechanism: The reaction rate of the amine with sulfonyl chloride is faster than the hydrolysis of the chloride by water, provided the pH is maintained > 8.
Part 3: Sulfonylurea Synthesis Protocol
Objective: Coupling a sulfonamide with an isocyanate or activated carbamate.[5][6][7] Critical Solvent Factor: Dielectric constant (to support the sulfonamidate anion).
Workflow Visualization
Caption: Dual pathways for sulfonylurea synthesis. Route B is preferred for safety, avoiding volatile isocyanates.
Protocol: The "Activated Carbamate" Route (Safer & Scalable)
Direct use of isocyanates is hazardous.[6] A superior method involves forming a phenyl carbamate intermediate, which is then coupled with the sulfonamide.[6][7]
Reagents:
-
Step 1: Amine + Phenyl Chloroformate → Phenyl Carbamate.
-
Step 2: Sulfonamide + Phenyl Carbamate → Sulfonylurea.[7]
Step 2 Protocol (Coupling):
-
Solvent System: Acetonitrile (MeCN) or Acetone. Avoid alcohols (they react with carbamates).
-
Setup: Charge Sulfonamide (1.0 equiv) and Potassium Carbonate (
, 2.0 equiv) in MeCN. Stir at RT for 15 min to generate the salt. -
Coupling: Add the Phenyl Carbamate (1.05 equiv).
-
Heating: Heat to reflux (approx. 80°C for MeCN) for 2–4 hours.
-
Why Reflux? The phenoxide leaving group is poor; thermal energy is required to drive the reaction to completion.
-
-
Workup:
-
Cool to RT.
-
Evaporate solvent.
-
Dissolve residue in water (Product is soluble as a salt).
-
Acidify with 1M HCl to precipitate the Sulfonylurea .
-
Filter and wash with water (removes the phenol byproduct).
-
Part 4: Solvent Selection Decision Matrix
Use this table to select the optimal solvent based on your specific substrate constraints.
| Solvent | Polarity | Green Score | Pros | Cons | Recommended For |
| DCM | Non-polar | Low (Toxic) | Excellent solubility for chlorides; low boiling point. | Environmental hazard; difficult to dry completely. | Small-scale R&D (Sulfonamides). |
| 2-MeTHF | Med-Polar | High | Clean phase separation; higher boiling point than THF. | More expensive than DCM.[1] | General Purpose (Gold Standard). |
| DMF | High | Low (Reprotoxic) | Dissolves everything (salts & organics). | Hard to remove (high BP); decomposes to dimethylamine. | Highly insoluble sulfonamides. |
| Acetone | High | High | Cheap; easy to remove; good for | Not compatible with strong nucleophiles (aldol rxn). | Sulfonylurea formation. |
| Water | High | High | Ultimate green solvent; surfactant compatible. | Hydrolysis risk; poor solubility of organics. | Schotten-Baumann (Biphasic). |
Part 5: Troubleshooting & Optimization
Issue: Low Yield in Sulfonylurea Coupling.
-
Cause: Sulfonamide deprotonation is incomplete.
-
Fix: Switch solvent to DMSO or DMF (increases basicity of the carbonate) or use a stronger base like DBU in Acetonitrile.
Issue: Hydrolysis of Sulfonyl Chloride.
-
Cause: Wet solvent or high humidity.
-
Fix: Use anhydrous 2-MeTHF. If using biphasic conditions, ensure Temperature < 5°C during addition.
Issue: Purification Difficulty (Oiling out).
-
Cause: Product trapped in DMF/DMSO.
-
Fix: Pour reaction mixture into Ice Water with vigorous stirring. The sudden polarity shift usually forces the product to crystallize.
References
-
Sustainable Synthesis of Sulfonamides: RSC Sustainability, "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents," 2025.
-
Green Solvent Replacement: Elchemy, "Dichloromethane Substitute: Sustainable Solvent Options," 2025.
-
Sulfonylurea Mechanism & Synthesis: ResearchGate, "Recent Advances in the Synthesis of Sulfonylureas," 2020.
-
Carbamate Route Protocol: Organic & Biomolecular Chemistry, "A facile synthesis of sulfonylureas via water assisted preparation of carbamates," 2012.
-
Solvolysis Rates: Int. J. Mol. Sci., "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors," 2008.
Sources
- 1. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide
Introduction
N-aryl sulfonamides are a prominent structural motif in a vast array of biologically active compounds and functional materials. The sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1] Consequently, the development of efficient and sustainable synthetic methodologies for the preparation of these compounds is of paramount importance to the pharmaceutical and chemical industries. Traditional methods for the synthesis of N-aryl sulfonamides often involve prolonged reaction times, high temperatures, and the use of volatile organic solvents, which are associated with significant energy consumption and environmental concerns.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that aligns with the principles of green chemistry, offering substantial advantages over conventional heating methods.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[6] This is due to the efficient and uniform heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms.[5] The benefits of MAOS include higher product yields, increased reaction selectivity, and a significant reduction in solvent usage, contributing to more environmentally benign synthetic processes.[2][3][4]
This application note provides a detailed protocol for the rapid and efficient synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide, a representative N-aryl sulfonamide, utilizing microwave irradiation. The described methodology offers a significant improvement over classical synthetic routes, highlighting the practical advantages of MAOS for researchers, scientists, and drug development professionals.
Reaction Mechanism
The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide proceeds via a nucleophilic substitution reaction at the sulfur atom of benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[7]
Microwave irradiation accelerates this reaction by efficiently overcoming the activation energy barrier. The polar transition state of the nucleophilic attack is stabilized by the microwave field, leading to a significant rate enhancement compared to conventional heating.[4]
Experimental Protocol
This protocol describes the synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide from benzenesulfonyl chloride and 4-ethoxyaniline using a dedicated microwave reactor. A solvent-free approach is presented to further enhance the green credentials of the synthesis.[8]
Materials and Equipment:
-
Benzenesulfonyl chloride (99%)
-
4-Ethoxyaniline (98%)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor with temperature and pressure sensors
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Benzenesulfonyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Microwave reactions should be carried out in sealed vessels designed for this purpose to prevent pressure buildup. Always follow the manufacturer's safety guidelines for the microwave reactor.
Step-by-Step Procedure:
-
Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-ethoxyaniline (1.0 mmol, 137.18 mg).
-
Solvent-Free Reaction Setup: To the vial, add benzenesulfonyl chloride (1.05 mmol, 185.5 mg) and pyridine (1.2 mmol, 94.9 mg) as a base and catalyst.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 5 minutes. The pressure should be monitored and kept within the safe operating limits of the vessel.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, add 10 mL of dichloromethane (DCM) to dissolve the reaction mixture.
-
Extraction: Transfer the DCM solution to a separatory funnel and wash with 1 M HCl (2 x 10 mL), followed by water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield N-(4-Ethoxyphenyl)benzenesulfonamide as a white solid.
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide.
Data and Results
The microwave-assisted protocol provides a significant improvement in both reaction time and yield compared to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 5 minutes | 4-6 hours |
| Temperature | 120°C | Reflux (e.g., in toluene ~110°C) |
| Yield | >90% | 60-80% |
| Solvent | Solvent-free | Toluene or Dichloromethane |
| Energy Consumption | Low | High |
Characterization of N-(4-Ethoxyphenyl)benzenesulfonamide:
The structure and purity of the synthesized N-(4-Ethoxyphenyl)benzenesulfonamide can be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.75 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 6.80 (d, J=8.8 Hz, 2H, Ar-H), 6.70 (s, 1H, NH), 4.00 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.0 Hz, 3H, OCH₂CH₃).[9][10]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 156.0, 140.0, 132.5, 130.5, 129.0, 127.0, 124.0, 115.0, 63.5, 14.8.[9][11]
-
FTIR (KBr, cm⁻¹): 3250 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch), 1240 (C-O stretch).[12][13][14]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₅NO₃S [M+H]⁺: 278.08; found: 278.08. A characteristic fragmentation pattern involves the loss of SO₂ (64 Da).[15][16][17]
Discussion
The application of microwave irradiation to the synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide demonstrates a clear advantage in terms of reaction efficiency and sustainability. The dramatic reduction in reaction time from several hours to just five minutes is a testament to the efficient energy transfer of microwave heating.[6] This rapid heating profile not only accelerates the desired reaction but also minimizes the formation of byproducts that can occur during prolonged heating, leading to higher purity and simplified work-up procedures.[2]
Furthermore, the adoption of a solvent-free protocol underscores the green chemistry benefits of this approach.[8] By eliminating the need for volatile organic solvents, this method reduces chemical waste and minimizes the environmental impact associated with solvent production and disposal.[4] The high yield obtained under these conditions highlights the efficacy of microwave-assisted, solvent-free reactions for the synthesis of N-aryl sulfonamides.
Conclusion
The microwave-assisted synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. This application note provides a robust and reproducible protocol that can be readily adopted by researchers in academic and industrial settings. The significant reduction in reaction time, high product yield, and adherence to green chemistry principles make MAOS a highly attractive technology for the synthesis of sulfonamides and other important pharmaceutical intermediates.
References
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
Shaikh, S. (2025, May 20). Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
Research Journal of Chemical Sciences. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Retrieved from [Link]
-
SciELO. (n.d.). Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Tomaselli, G. A. (2017, November 20). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
ACS Publications. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides.. Retrieved from [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. AWS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides 8–14 via microwave irradiation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nucleophilic substitution reaction of cumyl arenesulfonates with anilines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]
-
RSC Publishing. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Application Note: Strategies and Protocols for the Crystallization of N-(4-Ethoxyphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive technical guide on the crystallization of N-(4-Ethoxyphenyl)benzenesulfonamide, a key intermediate in various synthetic applications. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity and optimal crystal morphology. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, enabling users to rationally design, troubleshoot, and optimize their crystallization processes. We cover techniques from single-solvent and solvent/anti-solvent recrystallization to systematic troubleshooting of common issues such as oiling out and poor yield.
Introduction: The Critical Role of Crystallization
N-(4-Ethoxyphenyl)benzenesulfonamide is a sulfonamide derivative of significant interest in medicinal and materials chemistry. The sulfonamide moiety is a versatile functional group found in numerous pharmaceutical agents.[1] The final physical form of this compound—its crystalline structure, purity, and morphology—is not merely an outcome of its synthesis but a critical determinant of its performance in downstream applications. Proper crystallization is paramount for:
-
Purity Enhancement: Effectively removing impurities trapped from the reaction mixture.
-
Polymorph Control: Ensuring the formation of a specific, stable, and desired crystalline form, as different polymorphs can exhibit varied solubility and bioavailability.[2]
-
Improved Handling and Formulation: Producing crystals with consistent size and shape, which is crucial for filtration, drying, and formulation processes.
This guide provides the foundational knowledge and actionable protocols to master the crystallization of this target molecule and related sulfonamides.
Molecular Characteristics & Solubility Profile
A successful crystallization strategy begins with understanding the molecule's physicochemical properties. The structure of N-(4-Ethoxyphenyl)benzenesulfonamide is characterized by two aromatic rings linked by a sulfonamide bridge.
Key Structural Features:
-
Hydrogen Bond Donor: The amine proton (N-H) on the sulfonamide group is an effective hydrogen bond donor.
-
Hydrogen Bond Acceptors: The two sulfonyl oxygens (S=O) and the ether oxygen (-O-) are primary hydrogen bond acceptors.
-
Aromatic Systems: The two phenyl rings can participate in π-π stacking and C-H···π interactions.[1][3][4]
These features, particularly the strong N-H···O hydrogen bonding capability, are the dominant forces in the formation of its crystal lattice, a common characteristic observed in the crystal structures of analogous sulfonamides.[1][5][6]
General Solubility Behavior: Benzenesulfonamides generally exhibit low solubility in water due to the hydrophobic nature of the benzene rings but are more soluble in organic solvents, especially polar aprotic and polar protic solvents like alcohols and acetone.[7] The solubility can be significantly influenced by temperature.
| Property | Predicted Value / Characteristic | Significance for Crystallization |
| Molecular Formula | C₁₄H₁₅NO₃S | Influences molecular weight and packing efficiency. |
| Hydrogen Bond Donors | 1 (N-H) | Key interaction for crystal lattice formation.[8] |
| Hydrogen Bond Acceptors | 4 (S=O x2, -O-, N) | Provides multiple sites for hydrogen bonding with solvents and other molecules.[8] |
| Predicted XLogP3 | ~2.5 - 3.0 | Suggests moderate lipophilicity, favoring solubility in organic solvents over water.[8] |
| Solubility Class | Poorly soluble in water; Soluble in alcohols, ketones, and some esters.[7][9] | Guides the selection of appropriate solvent systems. |
Selecting the Optimal Crystallization Technique
The choice of crystallization method is dictated by the solubility profile of the crude compound. A preliminary solvent screening is always the recommended first step. The following decision tree provides a logical framework for selecting the most appropriate technique.
Caption: Decision tree for crystallization method selection.
Recommended Solvents for Screening
Based on literature for similar sulfonamides, the following solvents are recommended for initial screening.[10][11]
| Solvent Class | Good Solvents (Solvent A) | Anti-Solvents (Solvent B) | Common Pairs (A/B) |
| Alcohols | Isopropanol, Ethanol, Methanol | Water | Isopropanol/Water, Ethanol/Water |
| Esters | Ethyl Acetate | Heptane, Hexane | Ethyl Acetate/Heptane |
| Ketones | Acetone | Water, Heptane | Acetone/Water |
| Aprotic Dipolar | Acetonitrile, DMF, DMSO | Water, Isopropanol | Acetonitrile/Water |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization from Aqueous Isopropanol
This method is highly effective for many sulfonamides, leveraging the high solubility in hot alcohol and the anti-solvent effect of water upon cooling.[10][12]
Caption: Workflow for single-solvent recrystallization.
Materials:
-
Crude N-(4-Ethoxyphenyl)benzenesulfonamide
-
Isopropanol (IPA)
-
Deionized Water
-
Activated Charcoal (optional)
-
Celatom® or Filter Aid (optional)
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, place the crude sulfonamide. Add a boiling chip.
-
Begin adding a 70% isopropanol in water (v/v) solution. A starting ratio of 1 g of crude material to 10-15 mL of solvent is recommended.[10]
-
Heat the mixture on a hot plate with stirring until it reaches a gentle boil. Continue adding small portions of the hot solvent mixture until all the solid has just dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to subside, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 70% isopropanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For complete solvent removal, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).
Protocol 2: Solvent/Anti-Solvent Crystallization (Ethyl Acetate/Heptane)
This method is ideal when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[13]
Caption: Workflow for solvent/anti-solvent crystallization.
Materials:
-
Crude N-(4-Ethoxyphenyl)benzenesulfonamide
-
Ethyl Acetate (Good Solvent)
-
n-Heptane (Anti-Solvent)
Procedure:
-
Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of ethyl acetate required for complete dissolution.
-
Addition of Anti-Solvent: While gently swirling the flask, begin adding heptane dropwise from a pipette or dropping funnel.
-
Induce Crystallization: Continue adding heptane until the solution becomes persistently cloudy. This indicates the point of supersaturation. Expert Tip: If an oil forms, add a small amount of ethyl acetate to redissolve it and try adding the heptane more slowly or at a slightly elevated temperature.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent. If crystals do not form spontaneously, scratch the inside of the flask just below the surface of the solution with a glass rod or add a single seed crystal.
-
Set the flask aside, covered, and allow it to stand undisturbed for several hours or overnight to allow for slow crystal growth.
-
Isolation & Washing: Collect the resulting crystals by vacuum filtration and wash them sparingly with a pre-prepared mixture of ethyl acetate/heptane (using the approximate final ratio from your crystallization).
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvents.
Troubleshooting Common Crystallization Issues
Even with robust protocols, challenges can arise. This section addresses common problems and provides validated solutions.[12]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | 1. Solution is too concentrated or cooled too rapidly.2. Melting point of the solid is lower than the solution temperature.3. High concentration of impurities. | 1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation.2. Allow the solution to cool much more slowly. Insulating the flask can help.3. Switch to a different solvent system with a lower boiling point.[13] |
| No Crystals Form (Even after cooling) | 1. Too much solvent was used, and the solution is not supersaturated.2. The solution is supersaturated but requires nucleation to begin. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a "seed" crystal of the pure compound.[12] |
| Very Low Yield | 1. Too much solvent was used during dissolution.2. Crystals are significantly soluble in the cold solvent.3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor (the liquid filtered off the crystals) and cool it again to recover a second crop of crystals.2. Ensure the solution is cooled thoroughly in an ice bath before filtration.3. Use pre-heated glassware for hot filtration and perform the step as quickly as possible. |
| Colored Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Re-dissolve the crystals and treat the hot solution with activated charcoal before filtering and recrystallizing as described in Protocol 1. |
Conclusion
The crystallization of N-(4-Ethoxyphenyl)benzenesulfonamide is a controllable process that is fundamental to achieving the desired product quality. By understanding the molecular properties of the compound and applying systematic approaches to solvent selection and technique, high-purity crystalline material can be reliably obtained. The protocols provided for single-solvent and solvent/anti-solvent methods serve as robust starting points, while the troubleshooting guide equips researchers to overcome common experimental hurdles. A well-executed crystallization is the cornerstone of reproducible downstream science and development.
References
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Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H. K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 11), o1750–o1751. Available at: [Link]
-
Bonsu, E. O., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(15), 3487. Available at: [Link]
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PubChem. (n.d.). 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. Retrieved February 12, 2026, from [Link]
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Vinola, V. J., et al. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–73. Available at: [Link]
-
Kumar, C. S. C., et al. (2015). Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. Crystallography Reports, 60, 774–780. Available at: [Link]
-
Domańska, U., et al. (2024). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 29(5), 1083. Available at: [Link]
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Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved February 12, 2026, from [Link]
-
Suresha, G. P., et al. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 1013-1018. Available at: [Link]
-
Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 565. Available at: [Link]
-
Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-10. Available at: [Link]
-
NIST. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856. Available at: [Link]
-
Ahmed, S., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2015, 216203. Available at: [Link]
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Application Notes and Protocols for the Preparation of Sulfonamide Derivatives for Antimicrobial Screening
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of sulfonamide derivatives. It offers in-depth technical protocols, explains the scientific rationale behind experimental choices, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, continue to be a cornerstone of medicinal chemistry.[1][2] Their mechanism of action, which involves the competitive inhibition of dihydropteroate synthetase—an enzyme crucial for folic acid synthesis in bacteria—renders them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][3][] The rise of antibiotic resistance necessitates the development of novel antimicrobial agents, and the versatile sulfonamide scaffold presents a promising platform for the design and synthesis of new derivatives with enhanced potency and a wider spectrum of activity.[5] This guide provides detailed protocols for the synthesis of sulfonamide derivatives and their subsequent screening for antimicrobial activity.
Part 1: Synthesis of Sulfonamide Derivatives
The most prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8] Careful control of reaction conditions is crucial to maximize the yield of the desired monosulfonylated product and minimize side reactions, such as the di-sulfonylation of primary amines.[8]
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamide derivatives.
Protocol 1: Synthesis of N-benzyl-4-methylbenzenesulfonamide
This protocol details the synthesis of a representative sulfonamide derivative from p-toluenesulfonyl chloride and benzylamine.
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Part 2: Antimicrobial Screening of Sulfonamide Derivatives
The in vitro antimicrobial activity of the synthesized sulfonamide derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC).[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] Two widely used methods for MIC determination are the broth microdilution method and the agar disk diffusion method.[10][11]
Diagram 2: Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of sulfonamide derivatives.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
-
Synthesized sulfonamide derivatives
-
Mueller-Hinton Broth (MHB)[9]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., sulfamethoxazole)
-
Growth control (no antibiotic)
-
Sterility control (no bacteria)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Sulfonamide Dilutions:
-
Dissolve the sulfonamide derivatives in DMSO to a high stock concentration.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compounds with the prepared bacterial suspension.
-
Include a positive control (a known antibiotic), a growth control (bacteria in MHB without any compound), and a sterility control (MHB only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[12]
-
-
Interpretation of Results:
Protocol 3: Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates[10]
-
Bacterial strains
-
Sterile paper disks (6 mm diameter)
-
Synthesized sulfonamide derivatives
-
Sterile swabs
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the sulfonamide derivatives.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[12]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[13] The size of the zone is indicative of the compound's antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of sulfonamides can be significantly influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.[14] For instance, the introduction of electron-withdrawing groups, such as a nitro group, can enhance antibacterial activity.[3][15] The pKa of the sulfonamide is also a critical factor, with optimal activity often observed for compounds with pKa values between 6.6 and 7.4.[14] A systematic analysis of the MIC values obtained for a series of synthesized derivatives can provide valuable insights into the structure-activity relationships, guiding the design of more potent antimicrobial agents.[5][16]
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the synthesis and antimicrobial evaluation of novel sulfonamide derivatives. By adhering to these detailed procedures and considering the principles of structure-activity relationships, researchers can effectively explore the vast chemical space of sulfonamides in the quest for new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
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- Protocol for Assessing the Antibacterial Activity of Sulfonamides - Benchchem.BenchChem.
- Technical Support Center: Sulfonylation of Primary Amines - Benchchem.BenchChem.
- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed.Journal of Veterinary Pharmacology and Therapeutics.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.International Journal of Medical Science and Clinical Research Studies.
- Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com.Study.com.
- TAPC-Promoted Synthesis of Sulfonyl Chlorides
- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences.BOC Sciences.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Antimicrobial Susceptibility Testing - Apec.org.
- How does Ethyl Sulfonyl Chloride react with amines? - Blog.BenchChem.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedicine.com.Springer Medizin.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) - Open Access Pub.Journal of In-vitro In-vivo In-silico Journal.
- Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition.MSD Manual Professional Edition.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC.Journal of Chemistry.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.Organic & Biomolecular Chemistry.
-
Microwave-assisted one-pot synthesis of sulfonamides from sulfonyl chlorides and amines. RSC Advances.[Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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- Application Notes and Protocols for Screening the Bioactivity of Sulfonamides - Benchchem.BenchChem.
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- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit.Canadian Journal of Chemistry.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University.Journal of the Chinese Chemical Society.
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- 23.9: Amines as Nucleophiles - Chemistry LibreTexts.Chemistry LibreTexts.
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- Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates - ResearchGate.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI.Molecules.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yield and purity.
Overview of the Synthesis
The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction involves the coupling of 4-ethoxyaniline with benzenesulfonyl chloride. The primary amine of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This reaction is highly efficient and widely used due to the commercial availability of the starting materials.[1] The key to a high-yielding synthesis lies in carefully controlling the reaction conditions to favor the desired S-N bond formation while minimizing competing side reactions, most notably the hydrolysis of the benzenesulfonyl chloride.[2][3]
Core Reaction Mechanism
The fundamental transformation is the formation of a sulfonamide bond. This process requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of base and solvent system is paramount to the success of the synthesis.
Caption: General reaction scheme for sulfonamide formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently below 50%. What are the most probable causes and how can I fix them?
Answer: A low yield is the most common issue and typically points to one of four areas: reactant quality, reaction conditions, side reactions, or work-up losses.
-
Cause A: Hydrolysis of Benzenesulfonyl Chloride
-
Explanation: Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form benzenesulfonic acid.[2] This acid does not react with the amine but will be neutralized by the base, effectively consuming your reagents.
-
Solution:
-
Ensure Dry Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dichloromethane, THF).
-
Check Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or purify older stock if necessary. It is a liquid at room temperature and should be colorless.[2]
-
Temperature Control: Perform the addition of the sulfonyl chloride at a lower temperature (e.g., 0 °C) to minimize the rate of hydrolysis relative to the desired sulfonamidation reaction.
-
-
-
Cause B: Inefficient HCl Scavenging
-
Explanation: The reaction produces one equivalent of HCl. If the base is not present or effective enough, the HCl will protonate the starting amine (4-ethoxyaniline), converting it into its non-nucleophilic ammonium salt. This effectively halts the reaction.
-
Solution:
-
Choice of Base: For homogenous reactions in solvents like dichloromethane, tertiary amines like triethylamine or pyridine are common. Pyridine can also act as a nucleophilic catalyst, but can be difficult to remove.[4] For biphasic reactions (Schotten-Baumann conditions), an aqueous solution of a strong base like NaOH is highly effective and economical.[3][5]
-
Stoichiometry: Use at least one equivalent of the base. A slight excess (1.1-1.2 equivalents) is often beneficial.
-
-
-
Cause C: Sub-optimal Reaction Time/Temperature
-
Explanation: While the reaction is generally fast, insufficient time or low temperatures can lead to an incomplete reaction.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine.
-
Allow to Warm: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours until TLC indicates completion.[6]
-
-
Caption: A workflow for troubleshooting low product yield.
Question 2: After adding the benzenesulfonyl chloride, a thick white precipitate forms immediately and the reaction seems to stop. What is happening?
Answer: This is a classic sign of amine protonation. The white precipitate is almost certainly 4-ethoxyanilinium chloride, the hydrochloride salt of your starting material.
-
Explanation: This occurs when the generated HCl reacts with the nucleophilic 4-ethoxyaniline faster than it reacts with the intended base. This is common if the benzenesulfonyl chloride is added too quickly or if the base is not sufficiently reactive or well-mixed.
-
Solution:
-
Reverse Addition: Instead of adding the sulfonyl chloride to the amine, try adding the amine solution dropwise to a stirred solution of the benzenesulfonyl chloride and the base. This ensures the HCl is neutralized instantly as it forms.
-
Improve Mixing: Ensure vigorous stirring, especially in biphasic (e.g., water/DCM) systems, to maximize the contact between the organic and aqueous phases.
-
Use a Homogeneous System: Using a solvent that dissolves all reactants and the base (e.g., pyridine as both solvent and base) can prevent this, though purification can be more complex.
-
Question 3: My final product is an off-color oil or a solid that is difficult to crystallize. How can I improve its purity?
Answer: This indicates the presence of impurities, which could be unreacted starting materials or side products. A systematic washing and purification strategy is required.
-
Impurity Identification & Removal:
-
Unreacted 4-ethoxyaniline (Basic): During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Benzenesulfonic Acid (Acidic): This is the hydrolysis byproduct. Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃ or Na₂CO₃ solution). The acidic sulfonic acid will be deprotonated and extracted into the aqueous wash.[5][7]
-
Unreacted Benzenesulfonyl Chloride: This will be removed by the basic wash, as it will be rapidly hydrolyzed to the sodium salt of benzenesulfonic acid.
-
-
Final Purification:
-
Recrystallization: This is the most effective method for purifying the solid product. Ethanol or methanol are often good starting solvents, with water added as an anti-solvent to induce crystallization.[5]
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry for the reactants?
-
A: A slight excess of the benzenesulfonyl chloride (e.g., 1.05 to 1.1 equivalents relative to the amine) is often used to ensure the complete consumption of the more valuable amine. However, a large excess can lead to more side products and make purification difficult.
-
-
Q: Can I use a different base, like sodium hydroxide pellets, directly in an organic solvent?
-
A: This is not recommended. Solid NaOH has very low solubility in most organic solvents, leading to inefficient reaction and localized high concentrations that can cause degradation. An aqueous solution of NaOH in a biphasic system (Schotten-Baumann) is the standard and more effective method.[3]
-
-
Q: How do I know when the reaction is complete?
-
A: Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture against a spot of your starting material (4-ethoxyaniline). The reaction is complete when the amine spot has completely disappeared. A typical mobile phase would be 30% ethyl acetate in hexanes.
-
-
Q: Are there any significant safety concerns?
-
A: Yes. Benzenesulfonyl chloride is corrosive and lachrymatory; it must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[2] The reaction can be exothermic, so controlled addition and cooling are important, especially on a larger scale.
-
Optimized Experimental Protocol (Schotten-Baumann Method)
This protocol utilizes a robust and high-yielding biphasic condition, which simplifies the work-up and avoids the use of pyridine.
Caption: Step-by-step experimental workflow diagram.
Materials & Reagents:
-
4-Ethoxyaniline (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.0 eq) in dichloromethane. Add an aqueous solution of sodium hydroxide (2.0 eq in water).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.
-
Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of dichloromethane and add it dropwise to the cold, stirred reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours. Monitor the reaction's progress by TLC until the 4-ethoxyaniline is no longer visible.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol (or an ethanol/water mixture) to yield N-(4-Ethoxyphenyl)benzenesulfonamide as a pure, crystalline solid.
Data Summary: Impact of Key Parameters
| Parameter | Condition A | Condition B | Rationale & Expected Outcome |
| Base | Pyridine (1.1 eq) in DCM | 2M NaOH (aq) in DCM/H₂O | Condition A: Homogeneous, pyridine acts as base and catalyst. Can be hard to remove. Condition B: Biphasic (Schotten-Baumann), highly efficient, easy work-up, but vigorous stirring is essential to overcome phase boundary.[3][4] |
| Temperature | Maintain at 0 °C | 0 °C then warm to RT | Condition A: May result in an incomplete reaction if run time is short. Condition B: Standard procedure. Low temperature during addition minimizes hydrolysis, warming to RT ensures completion. |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Both are suitable. DCM is often preferred for biphasic reactions due to its immiscibility with water and higher density, which simplifies separations. |
| Stoichiometry | 1:1 (Amine:Sulfonyl Chloride) | 1:1.05 (Amine:Sulfonyl Chloride) | Condition A: May leave some unreacted amine if there are any losses or side reactions of the sulfonyl chloride. Condition B: A slight excess of the less expensive sulfonyl chloride helps drive the reaction to completion. |
References
- CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- (PDF) N-(4-Acetylphenyl)
- N-(4-Methoxyphenyl)benzenesulfonamide - PMC - NIH.
- CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google P
- Benzenesulfonyl chloride - Wikipedia.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
- The reaction of benzenesulfonyl chloride and the primary amine group of...
- N-(4-Hydroxyphenyl)benzenesulfonamide - PMC.
- Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchG
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Benzenesulfonyl chloride - Organic Syntheses Procedure.
- Synthesis of sulfonamide and their synthetic and therapeutic applic
- Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted benzenesulfonyl chloride from product mixture
Technical Support Center: Purification Strategies for Benzenesulfonyl Chloride Reactions
Ticket ID: #BSCL-PUR-001 Topic: Removal of Unreacted Benzenesulfonyl Chloride (BsCl) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Unreacted benzenesulfonyl chloride (BsCl) is a persistent impurity due to its lipophilicity and slow hydrolysis rates at neutral pH.[1] Standard flash chromatography often fails because BsCl streaks on silica or decomposes into benzenesulfonic acid, contaminating the product fractions.
This guide prioritizes chemical quenching and chemoselective scavenging over physical separation. These methods rely on modifying the physicochemical properties of BsCl to force it into a different phase (aqueous or solid) than your product.
Visual Decision Guide
Use this logic tree to select the correct protocol based on your product's stability.
Figure 1: Strategic decision tree for selecting the appropriate workup method based on substrate sensitivity.
Module 1: High pH Hydrolysis (The "Brute Force" Method)
Best for: Base-stable products (e.g., amides, ethers, simple sulfonamides).
Mechanism: Hydrolysis of BsCl to water-soluble benzenesulfonate (
Q: Why does my standard water wash fail to remove BsCl?
A: BsCl hydrolysis is kinetically slow at neutral pH. It forms an "oil" that sits at the interface, protecting the bulk material from water. You must increase the pH to
Protocol:
-
Quench: Add 2.0 equivalents (relative to excess BsCl) of 1M NaOH or saturated
. -
Agitate: Vigorously stir or heat to 40-50°C for 30–60 minutes.
-
Tip: Add a co-solvent like THF or dioxane if your organic layer is not miscible with water, to increase surface area contact.
-
-
TLC Check: Monitor the disappearance of the high-Rf BsCl spot (usually non-polar, UV active).
-
Extraction: Dilute with EtOAc or DCM. The hydrolyzed benzenesulfonate will partition quantitatively into the aqueous layer.
Module 2: DMAPA Scavenging (The "Smart Tag" Method)
Best for: Neutral or Acidic products (that will not protonate/extract in acid). Mechanism: Reacting BsCl with N,N-dimethyl-1,3-propanediamine (DMAPA) creates a basic sulfonamide adduct. An acid wash then protonates this adduct, pulling it into the aqueous phase.[2]
Q: How does this separate BsCl from my product without chromatography? A: It alters the polarity switch. You convert a lipophilic impurity (BsCl) into a base, then into a water-soluble salt.[1]
Protocol:
-
Add Scavenger: Add 1.5 - 2.0 equivalents of DMAPA (relative to excess BsCl) directly to the reaction mixture.
-
React: Stir at room temperature for 15–30 minutes.
-
Observation: The mixture may warm slightly (exothermic sulfonylation).
-
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).
-
Result: The DMAPA-BsCl adduct becomes protonated (
) and migrates to the aqueous layer.
-
-
Final Wash: Wash with Brine, dry over
, and concentrate.
Figure 2: The chemical scavenging workflow using DMAPA to solubilize BsCl derivatives.
Module 3: Solid-Phase Scavenging (The "Filtration" Method)
Best for: High-throughput synthesis, basic products (amines), or acid-sensitive compounds. Mechanism: Polymer-supported amines (e.g., PS-Trisamine) react with BsCl. The impurity becomes covalently bound to the bead.
Q: Can I use this if my product is an amine? A: Yes. Unlike the DMAPA method, the scavenger is solid. It will not contaminate your amine product.
Protocol:
-
Selection: Use PS-Trisamine or PS-N-Methylpiperazine .
-
Loading: Typically 3.0–4.0 mmol/g.
-
-
Dosage: Add 3 equivalents of resin relative to the excess BsCl.
-
Incubation: Shake (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours.
-
Filtration: Filter through a fritted funnel or cotton plug.
-
Rinse: Wash the resin with DCM/MeOH to recover any entrained product. The BsCl remains bound to the discarded beads.
Module 4: Troubleshooting & FAQs
Q: I tried chromatography, but I see a "ghost" spot trailing my product. What is it? A: This is likely benzenesulfonic acid.[1] BsCl decomposes on silica gel due to the slightly acidic nature and adsorbed water on the silica.
-
Fix: If you must chromatograph, neutralize your silica column by flushing it with 1% Triethylamine (TEA) in Hexanes before loading. This buffers the acidity and prevents on-column hydrolysis.
Q: The reaction mixture turned purple/black after adding DMAPA. A: Sulfonyl chlorides can form charge-transfer complexes with amines, or trace metal impurities might be coordinating. This color usually washes out during the acidic extraction step.
Q: Can I just rotovap the BsCl away? A: No. Benzenesulfonyl chloride has a high boiling point (251°C). It will not be removed under standard high vacuum, and heating it encourages decomposition.
Comparative Data Summary
| Method | Cost | Time | Purity Potential | Product Constraints |
| Hydrolysis (NaOH) | Low | High (1h+) | Good | Must be base-stable. |
| DMAPA Scavenge | Low | Low (30m) | Excellent | Must be acid-stable (or neutral). |
| Solid Phase (Resin) | High | Medium (1-2h) | Excellent | Works for almost all substrates. |
| Chromatography | Medium | High | Poor | Risk of decomposition/streaking. |
References
-
BenchChem. (2025).[1][3][4][5] Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from 1
-
Royal Society of Chemistry. (2016). Green Chromatography Decision Tree & Extraction Work-up Conditions. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from 6
-
Supra Sciences. (n.d.). Solid-Supported Scavengers: Sulfonyl Chloride and Trisamine Applications.[7] Retrieved from 7
-
Biotage/Sopachem. (2006). Solid-Supported Reagents and Scavengers: Techniques for Solution Phase Synthesis. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 7. suprasciences.com [suprasciences.com]
- 8. sopachem.com [sopachem.com]
Technical Support Center: Troubleshooting Low Solubility of Sulfonamides in NMR Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert advice and practical solutions for a common and often frustrating challenge in the laboratory: the low solubility of sulfonamide-containing compounds in standard deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a deep understanding of the underlying chemical principles to empower you to solve even the most challenging cases.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide compound is completely insoluble in deuterated chloroform (CDCl₃). What is the first thing I should try?
A1: Chloroform-d (CDCl₃) is a relatively non-polar solvent and is often the first choice for many organic compounds due to its low cost and the ease of sample recovery.[1] However, sulfonamides often possess higher polarity and hydrogen-bonding capabilities due to the presence of the -SO₂NH- group, making them poorly soluble in CDCl₃.[2]
Your immediate next step should be to test the solubility in more polar deuterated solvents. The selection of the right solvent is the most critical first step in preparing an NMR sample.[1] A good strategy is to move up the polarity scale.
-
Next Steps: Try dissolving a fresh, small sample (1-2 mg) in solvents like acetone-d₆ , methanol-d₄ (CD₃OD) , or ultimately, dimethyl sulfoxide-d₆ (DMSO-d₆) .[3][4] DMSO-d₆ is an excellent, highly polar solvent for compounds that are difficult to dissolve elsewhere.[1][2]
Q2: Why are the peaks in the ¹H NMR spectrum of my sulfonamide broad and poorly resolved, even if the compound seems to be dissolved?
A2: Broad peaks in an NMR spectrum can arise from several factors, but for sulfonamides, two causes are particularly common:
-
Incomplete Solubility/Micro-aggregation: The compound may appear dissolved to the naked eye, but it could be forming microscopic, suspended aggregates. This lack of true homogeneity leads to poor shimming and broadened signals.[3] Self-aggregation, often through hydrogen bonding between the sulfonamide N-H groups, is a known issue that can cause peak broadening.[5]
-
Chemical Exchange: The proton on the sulfonamide nitrogen (-SO₂NH-) is acidic and can undergo chemical exchange with other protons in the sample (like trace water) or between different conformational states of the molecule.[6][7] If this exchange occurs on a timescale similar to the NMR experiment, it results in significant peak broadening. This is especially true for the N-H proton signal itself, but it can also affect neighboring protons.
To address this, you can try diluting the sample, increasing the temperature of the NMR experiment to accelerate exchange and sharpen signals, or using a solvent like DMSO-d₆ which is effective at breaking up hydrogen bonds.[5]
Q3: The sulfonamide N-H proton signal is often broad or doesn't appear where I expect it. How can I confirm its presence?
A3: The chemical shift of the sulfonamide N-H proton is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet anywhere from δ 8.5 to 12.5 ppm.[7][8] To definitively identify this exchangeable proton, you can perform a D₂O shake .
-
Procedure: After acquiring your initial ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The acidic sulfonamide proton will exchange with deuterium from the D₂O, causing its signal to disappear or significantly diminish in the new spectrum.[3] This is a classic and reliable method for identifying exchangeable protons like those in -OH, -NH, and -COOH groups.[6]
In-Depth Troubleshooting Guide
This section addresses more complex solubility issues and provides advanced strategies when simple solvent switching is insufficient.
Q4: I have tried CDCl₃, acetone-d₆, and methanol-d₄, but my sulfonamide remains poorly soluble. DMSO-d₆ works, but it's viscous and makes sample recovery difficult. What are my options?
A4: This is a common scenario. While DMSO-d₆ is a powerful solvent, its high boiling point and viscosity can be problematic.[3][4] When a single solvent isn't ideal, a multi-pronged approach is necessary.
Strategy 1: Employ a Co-Solvent System
A co-solvent system, which is a mixture of two or more deuterated solvents, can dramatically enhance solubility beyond what is achievable with a single solvent.[9][10][11] The principle is to create a new solvent environment with tailored polarity.
-
Causality: You are essentially fine-tuning the dielectric constant of the solvent medium to better match the solute. For sulfonamides, a mixture of a non-polar solvent (that dissolves part of your molecule) and a highly polar one (that interacts with the sulfonamide group) can be very effective.
-
Recommended Mixture: A common and highly effective mixture is CDCl₃ with a small amount of DMSO-d₆ . Start by dissolving your compound in a minimal amount of DMSO-d₆ (e.g., 50 µL) and then dilute it to the final NMR volume (e.g., 600 µL) with CDCl₃. Even a 1-5% addition of DMSO-d₆ can be enough to break up intermolecular forces and achieve full dissolution.[5][12]
Strategy 2: pH Adjustment and Salt Formation
The key to this strategy lies in the acidic nature of the sulfonamide proton. The -SO₂NH- group is weakly acidic, and deprotonating it creates an anionic salt which is often dramatically more soluble in polar solvents.[13][14][15]
-
Causality: Salt formation is a highly effective method for increasing the aqueous and polar solvent solubility of ionizable drugs.[16][17] By converting the neutral, often crystalline and poorly soluble sulfonamide into a charged salt, you overcome the lattice energy of the solid and improve solute-solvent interactions.
-
How to Implement:
-
Deprotonation: You can add a small, sub-stoichiometric amount of a non-protonated base to your NMR sample. For example, adding a few microliters of a dilute solution of sodium deuteroxide (NaOD) in D₂O to a suspension of your compound in DMSO-d₆ or MeOD-d₄ can lead to in-situ salt formation and immediate dissolution.[13]
-
Pre-formation of Salts: For particularly stubborn compounds, synthesizing a stable salt before NMR analysis can be a robust solution.[18][19] Reacting the sulfonamide with a base like NaOH or KOH and then isolating the salt can provide a form of the compound that is much more amenable to dissolution in solvents like D₂O or MeOD-d₄.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to follow when troubleshooting low sulfonamide solubility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. rsc.org [rsc.org]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effects of pH on the accumulation of sulfonamides by fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US2579933A - Soluble salts of sulfonamides - Google Patents [patents.google.com]
- 19. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing pH Conditions for Sulfonamide Precipitation
Document ID: TS-SULF-042 Department: Process Chemistry & Crystallization Support Last Updated: February 12, 2026 Audience: Process Chemists, Formulation Scientists
Core Directive: The Reactive Crystallization Landscape
Precipitating sulfonamides is not merely about "lowering the pH." It is a reactive crystallization process where the protonation of the sulfonamide nitrogen (
The success of this operation—defined by yield, purity, and filterability—relies on controlling the Supersaturation Ratio (
The Physicochemical Basis
Sulfonamides are amphoteric but behave primarily as weak acids in this context.
-
High pH (> pKa): The drug exists as a soluble anion (
). -
Low pH (< pKa): The drug exists as a poorly soluble neutral species (
).
The transition point is governed by the Henderson-Hasselbalch equation. For a generic sulfonamide with a pKa of ~6.0, dropping the pH from 10 to 4 decreases solubility by orders of magnitude, creating massive supersaturation.
Reference Data: Critical Solubility Parameters
Table 1: Physicochemical properties of common sulfonamides relevant to precipitation.
| Compound | pKa (approx) | Min.[1] Solubility pH ( | Key Solubility Characteristic |
| Sulfamethoxazole (SMX) | 5.7 – 6.0 | 3.22 | Sharp solubility drop between pH 7.0 and 5.0 [1, 6]. |
| Sulfadiazine | 6.5 | 3.0 – 4.0 | High risk of "oiling out" if acidified too rapidly [12]. |
| Sulfamerazine | 7.1 | 3.5 – 4.5 | Polymorphs I and II are enantiotropes; transition is T and pH sensitive [9]. |
| Trimethoprim * | 7.1 (Base) | > 7.0 | Note: Often co-precipitated. Solubility increases as pH drops (opposite of sulfonamides) [1, 2]. |
Experimental Protocol: The Self-Validating Workflow
This protocol uses Feedback-Controlled Acidification to prevent uncontrolled nucleation (fines) and oiling out.
Phase 1: Dissolution & Clarification
-
Charge: Dissolve the crude sulfonamide in dilute NaOH (pH 10.5–11.0).
-
Clarify: Filter through a 0.45 µm membrane to remove insoluble foreign particulate matter (which acts as uncontrolled seeds).
-
Equilibrate: Adjust temperature to
(typically 25°C or 40°C depending on polymorph target).
Phase 2: The Critical Acidification Ramp
Do not dump acid. Use a dosing pump.
-
Zone A (Metastable Approach):
-
Ramp pH from 11.0
(pKa + 1.0). -
Observation: Solution remains clear.
-
-
Zone B (Seeding Point):
-
At pH
(pKa + 0.5), add 0.5–1.0 wt% seeds of the desired polymorph. -
Validation: Turbidity should increase slightly and stabilize. If turbidity disappears,
; add more seeds.
-
-
Zone C (Growth Phase):
Phase 3: Aging & Isolation
-
Ostwald Ripening: Hold at final pH for 60–90 minutes. This sacrifices small fines to grow larger crystals, improving filtration.
-
Filtration: Wash with acidified water (pH 4.0) to prevent redissolution.
Visualization: Process Logic
Figure 1: Optimized reactive crystallization workflow ensuring polymorph control and filterability.
Troubleshooting Center (FAQs)
Ticket #402: "My solution turned into a milky oil before crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "Oiling Out." Mechanism: You exceeded the metastable limit where the drug is supersaturated but the temperature is above the melting point of the amorphous/hydrated phase. This often happens with Sulfadiazine or SMX if acid is added too fast [12, 17]. The Fix:
-
Increase Temperature: If T < Melting Point of the oil, the oil may crystallize. However, usually, you must lower the supersaturation.
-
Slower Ramp: Reduce acid addition rate in the pH 6.0–7.0 window.
-
Seed Earlier: Seeds provide a surface for the solute to latch onto, bypassing the high-energy requirement of forming a new liquid phase [18].
Ticket #403: "Filtration takes forever (clogged filter cake)."
Diagnosis: Excessive nucleation (Fines). Mechanism: The pH dropped too quickly through the pKa zone. The system relieved supersaturation by bursting into billions of tiny nuclei rather than growing existing crystals [8, 17]. The Fix:
-
Implement pH-Static Hold: When turbidity first appears, stop acid addition for 15 minutes to allow initial nuclei to grow.
-
Temperature Cycling: After precipitation, heat the slurry by 10°C for 30 mins, then cool slowly. This dissolves fines and deposits mass onto larger crystals (Ostwald Ripening).[5]
Ticket #404: "My yield is lower than 80%."
Diagnosis: Incorrect Endpoint pH. Mechanism: Stopping at pH 5.0 or 6.0 leaves significant drug in solution. The Fix: Refer to the solubility profile. For Sulfamethoxazole, the solubility minimum is pH 3.22 [6].[1] Ensure your final pH is between 3.0 and 3.5. Note that going too low (pH < 1) can sometimes increase solubility again due to protonation of the aniline amine (though less common with standard mineral acids).
Visualization: Troubleshooting Logic
Figure 2: Decision tree for diagnosing common precipitation failures.
References
-
McDonald, C., & Faridah. (1991).[6] Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids.[6] Journal of Parenteral Science and Technology, 45(3), 147–151.[7] Link
-
Dahlan, R., McDonald, C., & Sunderland, V. B. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim.[1][7][8] Journal of Pharmacy and Pharmacology, 39(4), 246–251.[1] Link
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[9][10] Journal of Pharmaceutical Sciences, 107(1). Link
-
Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm. Link
-
Yang, J. F., et al. (2009).[11] Degradation behavior of sulfadiazine in soils under different conditions. Journal of Environmental Science and Health, Part B, 44(3), 241–248.[11] Link
-
Zhang, S., et al. (2019). Production of crystalline particles with high homogeneity in reaction crystallization by using pH-solubility-profile. Journal of Industrial and Engineering Chemistry. Link
-
Mettler Toledo. (2015).[3][4] Improving Crystallization and Precipitation: A Review of 20 Years - Part I. Link
-
Mettler Toledo. (2015).[3][4] Improving Crystallization and Precipitation: A Review of 20 Years - Part II (Oiling Out & Seeding). Link
-
Guerrieri, P., et al. (2002). Crystallization and transitions of sulfamerazine polymorphs. Journal of Pharmaceutical Sciences, 91(4), 1089–1100. Link
Sources
- 1. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation behavior of sulfadiazine in soils under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(4-Ethoxyphenyl)benzenesulfonamide
Topic: Column Chromatography Troubleshooting & Method Development Ticket ID: #PUR-SULF-001 Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary & Molecule Profile
User Query: "How do I purify N-(4-Ethoxyphenyl)benzenesulfonamide effectively using column chromatography?"
Scientist's Analysis:
This separation presents a classic "Goldilocks" challenge. You are synthesizing a sulfonamide from benzenesulfonyl chloride and p-phenetidine (4-ethoxyaniline). The target molecule is moderately polar and weakly acidic (
Your purification strategy must resolve three specific species with distinct behaviors on silica gel:
-
Bis-sulfonamide (Impurity): Non-polar, elutes first.[1]
-
Target Mono-sulfonamide: Mid-polar, elutes second.
-
Residual Amine (p-Phenetidine): Basic/Polar, tails significantly or sticks to the baseline.
Standard Operating Procedure (The "Happy Path")
Before troubleshooting, ensure you are running the Standard Protocol optimized for aryl sulfonamides.[1]
Phase 1: Solvent System Selection
Do not use isocratic elution immediately. Sulfonamides often streak if the solvent power isn't modulated.
| Solvent System | Composition | Purpose |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient Profile | 0% | Standard scouting gradient. |
| TLC Solvent | 30% EtOAc in Hexanes | Target |
Phase 2: Sample Loading
Critical: N-(4-Ethoxyphenyl)benzenesulfonamide has poor solubility in pure hexanes and limited solubility in low-EtOAc mixtures.
-
Do NOT liquid load with Dichloromethane (DCM) if possible; it causes band broadening (the "solvent effect").
-
DO use Dry Loading . Adsorb crude material onto Celite 545 or Silica Gel (1:2 ratio by weight) using Acetone or DCM, then evaporate to a free-flowing powder before loading.[1]
Troubleshooting & FAQs
Q1: My product peak is tailing (streaking) badly. Is it the silica?
Diagnosis: Likely Hydrogen Bonding or Amine Contamination .
While sulfonamides are weakly acidic (
Corrective Actions:
-
Check for Amine: If the tail is severe, it might be co-eluting residual p-phenetidine. The amine interacts strongly with acidic silanols.
-
Test: Stain your TLC with Ninhydrin. If the tail turns red/purple, it's the amine, not your product.[1]
-
-
Steepen the Gradient: Move to 100% EtOAc faster after the main peak elutes to "push" the tail off.
-
The "Acid Trick" (Use with Caution): Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of residual silanols on the silica, sharpening the peak. Note: Do not use base (Triethylamine) unless necessary, as it may cause the sulfonamide to deprotonate and stick.[1]
Q2: I see a non-polar spot running near the solvent front. What is it?
Diagnosis: Bis-sulfonylation . In the presence of excess sulfonyl chloride or strong base, the sulfonamide nitrogen can react a second time to form the N,N-disulfonyl derivative.[1]
Corrective Actions:
-
Separation: This impurity is much less polar (no H-bond donor). It will elute easily with 5-10% EtOAc. Collect these early fractions separately and discard.
-
Prevention: In future reactions, strictly control stoichiometry (1.0 eq amine : 1.0-1.1 eq sulfonyl chloride) and avoid large excesses of base.
Q3: My compound precipitates inside the column (White banding).
Diagnosis: Solubility Mismatch . The compound is soluble in the loading solvent (e.g., DCM) but insoluble in the initial mobile phase (Hexane).
Corrective Actions:
-
Switch to Dry Loading: As described in Phase 2. This physically separates the compound from the solvent front until the solvent strength is high enough to dissolve it.
-
Add a Co-Solvent: If you must liquid load, add 5-10% DCM to your Hexane mobile phase (e.g., Hexane:DCM:EtOAc), though this complicates the gradient.[1]
Visualizing the Separation Logic
The following diagram illustrates the polarity ranking and separation strategy.
Figure 1: Elution order on Normal Phase Silica Gel. The lack of hydrogen bond donors makes the bis-sulfonamide elute rapidly, while the basic amine interacts with acidic silanols, causing retention.[1]
Advanced Workflow: From TLC to Isolation
Figure 2: Recommended purification workflow. Crystallization is suggested as a final polishing step if chromatography yields <98% purity.
Pro-Tip: The Crystallization Alternative
Before committing to a column, consider that N-aryl benzenesulfonamides are highly crystalline.
-
Solvent: Ethanol or Ethanol/Water mixtures.
-
Method: Dissolve crude in hot Ethanol. Add water dropwise until slightly turbid. Cool slowly.
-
Benefit: This often removes the bis-sulfonamide (stays in mother liquor) and the sulfonic acid (water soluble) more effectively than a column.
References
-
Sorbent Technologies. (n.d.). Flash Chromatography Solvent Systems. Retrieved from [Link]
-
Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Perlovich, G. L., et al. (2009).[1] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical & Engineering Data. (Contextual citation regarding sulfonamide solubility profiles).
- Sigma-Aldrich. (n.d.). TLC Stains and Visualization. (Reference for Ninhydrin detection of amine impurities).
Sources
Technical Support Center: Navigating Sulfonamide Recrystallization Challenges
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with sulfonamide crystallization. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to address the common and often frustrating issue of "oiling out," ensuring the successful isolation of high-purity crystalline sulfonamides. Our approach is grounded in established scientific principles and practical, field-proven experience to empower you in your laboratory and development work.
Understanding the "Oiling Out" Phenomenon in Sulfonamide Recrystallization
"Oiling out," or liquid-liquid phase separation, is a common pitfall in the recrystallization of organic compounds, including many sulfonamides.[1][2] Instead of forming a well-defined crystalline solid from a supersaturated solution, the solute separates as a liquid phase—an "oil"—which is immiscible with the solvent.[2] This oil is a concentrated solution of the sulfonamide that can be difficult to solidify and often traps impurities, defeating the purpose of recrystallization.[1][3]
The primary driver for oiling out is the creation of a high level of supersaturation, a non-equilibrium state where the concentration of the sulfonamide in the solution exceeds its solubility at a given temperature.[2][4] Several factors can contribute to this critical state:
-
Rapid Cooling: A sudden drop in temperature can cause the solution to become highly supersaturated, not allowing enough time for the orderly process of crystal nucleation and growth.[2]
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should exhibit high solubility for the sulfonamide at elevated temperatures and low solubility at cooler temperatures.[1][5] If the solvent is too "good" (high solubility at all temperatures) or too "poor" (low solubility even when hot), it can lead to oiling out.[2]
-
High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching a critical level of supersaturation upon cooling.[2]
-
Presence of Impurities: Impurities can interfere with the formation of a crystal lattice, promoting the separation of an oil phase instead.[1][2][3]
-
Low Melting Point of the Solute: If the melting point of the sulfonamide is lower than the temperature of the solution at the point of saturation, it will separate as a liquid.[1][6]
Troubleshooting Guide: From Oiled Out to Crystalline Solid
Encountering an oil during recrystallization can be disheartening, but it is often a salvageable situation. This section provides a systematic approach to troubleshooting.
Immediate Corrective Actions
If you observe the formation of an oil, the following steps can be taken in real-time to attempt to induce crystallization:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Once a clear solution is obtained, add a small amount of additional hot solvent (typically 10-20% of the original volume) to slightly decrease the concentration.[1][6]
-
Controlled Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or a cloth, or placing it in a warm water bath that is allowed to cool to room temperature, can promote the gradual formation of crystals.[1]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1][6]
-
Seeding: If available, add a single, small seed crystal of the pure sulfonamide to the cooled, supersaturated solution. This provides a template for further crystal growth.[1][2][6]
-
Logical Troubleshooting Workflow
If immediate actions are unsuccessful, a more systematic approach is required. The following workflow can help diagnose and resolve the issue.
Caption: A workflow for troubleshooting oiling out.
Proactive Strategies to Prevent Oiling Out
The most effective way to deal with oiling out is to prevent it from happening in the first place. This involves careful planning and control over the crystallization process.
Solvent Selection: The Foundation of Successful Recrystallization
The choice of solvent is critical. Sulfonamides possess both polar (sulfonamide and amino groups) and non-polar (benzene ring) functionalities, often making a single solvent suboptimal.[7] Solvent mixtures, such as ethanol-water or isopropanol-water, are frequently effective.[1]
Solvent Screening Protocol:
-
Initial Assessment: In small test tubes, test the solubility of a small amount of your crude sulfonamide in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and at their boiling points.
-
Ideal Characteristics: The ideal solvent will dissolve the sulfonamide when hot but show poor solubility at room temperature.
-
Mixed Solvent Systems: If a single solvent is not suitable, try a mixed solvent system. Dissolve the sulfonamide in a "good" solvent (one in which it is highly soluble) and then add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
| Solvent System Example for Sulfonamides | Rationale |
| 95% Ethanol | A good starting point for many sulfonamides like sulfanilamide, balancing polar and non-polar characteristics.[1][7] |
| Isopropanol-Water (e.g., 70:30) | Effective for compounds like sulfathiazole, where the water acts as an anti-solvent.[1][8] |
| Acetone | Can be a suitable solvent of intermediate polarity.[7] |
Controlling Supersaturation: The Key to Quality Crystals
Supersaturation is the driving force for crystallization, but excessive levels lead to oiling out.[4] The goal is to maintain a state of gentle supersaturation.
Methods for Controlling Supersaturation:
-
Slow Cooling: As mentioned previously, a slow cooling rate is paramount.[9]
-
Seeding: Introducing seed crystals into a solution that is slightly supersaturated can bypass the need for primary nucleation at high supersaturation levels.[2][10]
-
Anti-Solvent Addition: When using an anti-solvent, add it slowly and at a slightly elevated temperature to avoid creating localized areas of high supersaturation.[2]
Caption: Relationship between supersaturation and crystallization outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my recrystallized sulfonamide still impure even after getting crystals?
Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice.[1] To resolve this, re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly.
Q2: I have very low recovery of my sulfonamide product. What can I do?
The most common cause of low yield is using too much solvent during the dissolution step.[1] A portion of your product will remain in the mother liquor. To improve recovery, use the minimum amount of hot solvent necessary to dissolve the crude product. Additionally, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[6]
Q3: Can the presence of different crystal forms (polymorphs) of my sulfonamide affect my experiment?
Yes, polymorphism is a known phenomenon in sulfonamides where the same molecule can pack into different crystal structures.[6][11] Different polymorphs can have different solubilities and melting points, which can affect the outcome of recrystallization. To control for this, it is important to standardize your crystallization conditions (solvent, cooling rate, agitation) and consider using seed crystals of the desired polymorph.[6]
Q4: How does Good Manufacturing Practice (GMP) relate to crystallization?
In a pharmaceutical setting, crystallization is a critical unit operation that must be performed under strict GMP guidelines.[12][13] This ensures that the process is well-controlled, reproducible, and yields a product of consistent quality and purity.[13][14] This includes validating the crystallization process, defining critical process parameters, and ensuring all equipment is properly calibrated and maintained.[15]
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
-
Experiment 3 Notes. (2020, April 15). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved February 12, 2026, from [Link]
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (n.d.). Benchchem.
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved February 12, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 12, 2026, from [Link]
- Sulfonamide purification process. (1957). Google Patents.
-
Polymorphism in Sulfonamides. (1972). Journal of Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]
-
GMP – Guide to Good Manufacturing Practices for Pharmaceuticals. (2024, June 25). SFAM. Retrieved February 12, 2026, from [Link]
-
Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. (2025, June 3). IntuitionLabs. Retrieved February 12, 2026, from [Link]
-
Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023, November 1). Spectroscopy Online. Retrieved February 12, 2026, from [Link]
-
Guidelines on Good Manufacturing Practices (WHO). (n.d.). Health products policy and standards. Retrieved February 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. brainly.com [brainly.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Guide to Good Manufacturing Practices for Pharmaceuticals [sfamgroup.com]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. Health products policy and standards [who.int]
- 15. chromatographyonline.com [chromatographyonline.com]
minimizing side reactions in sulfonyl chloride amination
Welcome to the Reaction Optimization Hub
Current Status: Online Lead Scientist: Dr. Aris Thorne Topic: Minimizing Side Reactions in Sulfonyl Chloride Amination
System Overview
You are experiencing yield losses or impurity profiles inconsistent with standard
This guide treats your chemical problem as a support ticket. Select the "Error Code" below that matches your observation to view the troubleshooting protocol.
Ticket #001: The "Double-Dip" Error (Bis-sulfonylation)
Symptom: You observe a higher molecular weight impurity (
Root Cause Analysis:
The product of the reaction is a sulfonamide (
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Stoichiometry | Inverse Addition | Slowly add |
| Base Selection | Weak/Bulky Bases | Use bases like Pyridine or |
| Solvent | Non-Polar | Bis-sulfonylation is often faster in polar aprotic solvents (DMF, DMSO) which stabilize the intermediate anion. Switch to DCM or Toluene if solubility permits. |
Visual Logic (DOT Diagram):
Figure 1: The competitive pathway leading to bis-sulfonylation driven by product deprotonation.
Ticket #002: Yield Loss / "The Vanishing Reagent" (Hydrolysis)
Symptom: The sulfonyl chloride starting material disappears, but the yield of sulfonamide is low. A sulfonic acid peak (
Root Cause Analysis: Sulfonyl chlorides are highly electrophilic and react rapidly with water. This is an inherent competition between the amine (nucleophile) and water (nucleophile). The rate of hydrolysis increases significantly with temperature and pH extremes.
Troubleshooting Protocol:
-
The "Schotten-Baumann" Optimization: If using aqueous conditions (Schotten-Baumann), you must use a biphasic system (e.g., Water/DCM or Water/Toluene).
-
Why: The sulfonyl chloride remains protected in the organic phase. The reaction occurs only at the interface where the amine (in water) meets the chloride.
-
Action: Increase stirring speed (RPM) to maximize interfacial area, but keep the bulk phases separate.
-
-
Anhydrous Workflow (For sensitive substrates):
-
Drying: Dry solvents (DCM, THF) over molecular sieves.
-
Glassware: Oven-dried glassware is non-negotiable for highly reactive sulfonyl chlorides (e.g., triflyl chloride).
-
Quench: Do not quench with water until you confirm starting material consumption by TLC/HPLC.
-
Hydrolysis Kinetics Data:
| Solvent System | Relative Hydrolysis Rate ( | Recommendation |
| Pure Water | Avoid homogeneous aqueous systems. | |
| 50% Acetone/Water | Risky; use only with highly nucleophilic amines. | |
| Biphasic (DCM/Water) | Preferred for robust scale-up. | |
| Anhydrous THF | Preferred for high-value/sensitive synthesis. |
Ticket #003: The "Mystery Polymer" (Sulfene Formation)
Symptom: Dark reaction mixtures, tars, or oligomers. This typically happens with aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride, MsCl) but never with aromatic ones.
Root Cause Analysis:
Aliphatic sulfonyl chlorides containing
Troubleshooting Protocol:
-
Temperature Control: Sulfene formation has a high activation energy. Cool the reaction to
to before adding the base. -
Base Selection:
-
Avoid: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) with unhindered aliphatic sulfonyl chlorides if sulfene formation is observed.
-
Use: Pyridine or inorganic carbonates (
). Pyridine is nucleophilic but less basic, promoting the substitution pathway over elimination.
-
Visual Logic (DOT Diagram):
Figure 2: The divergence between direct substitution and the destructive sulfene pathway.
Ticket #004: Safety & Regulatory (PGI Control)
Symptom: Residual Sulfonyl Chloride in final API.
Risk: Sulfonyl chlorides are Potentially Genotoxic Impurities (PGIs) due to their alkylating ability. Regulatory limits are often
Mitigation Strategy:
-
The "Kill Step": Add a nucleophilic scavenger at the end of the reaction.
-
Protocol: Add 5-10 mol% of a sacrificial amine (e.g., morpholine) or simply stir with aqueous
for 30 minutes post-reaction to hydrolyze the residue.
-
-
Derivatization for Analysis:
-
Direct analysis of sulfonyl chlorides is difficult due to instability.
-
Method: Derivatize the sample with Benzylamine or Piperidine before HPLC/GC analysis to convert the unstable chloride into a stable sulfonamide for quantification [1].
-
Frequently Asked Questions (FAQ)
Q: Can I use DMAP (Dimethylaminopyridine) to catalyze the reaction? A: Proceed with caution. While DMAP forms a reactive sulfonyl-pyridinium intermediate that accelerates the reaction, it also accelerates hydrolysis if any water is present. Use DMAP only in strictly anhydrous conditions.
Q: My amine is a hydrochloride salt (
Q: Why is my aromatic sulfonyl chloride reacting so slowly? A: Check the substituents on the ring. Electron-Donating Groups (EDGs) like methoxy (-OMe) or methyl (-Me) stabilize the sulfonyl center, making it less electrophilic. You may need to heat these reactions (reflux in DCM or THF) or use a stronger catalyst. Conversely, Nitro-substituted chlorides react almost instantly.
References
-
In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
-
Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions. Organic & Biomolecular Chemistry.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of N-(4-Ethoxyphenyl)benzenesulfonamide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for N-(4-Ethoxyphenyl)benzenesulfonamide, a key intermediate in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this important class of compounds.
The Significance of N-(4-Ethoxyphenyl)benzenesulfonamide
The N-aryl sulfonamide moiety is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2][3] N-(4-Ethoxyphenyl)benzenesulfonamide serves as a critical building block in the synthesis of such molecules. Its unambiguous characterization is the first step in ensuring the integrity of subsequent research and development efforts.
Predicted ¹H and ¹³C NMR Spectral Data of N-(4-Ethoxyphenyl)benzenesulfonamide
Below is a tabulated summary of the expected chemical shifts, multiplicities, and assignments.
Table 1: Predicted ¹H and ¹³C NMR Data for N-(4-Ethoxyphenyl)benzenesulfonamide
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -OCH₂CH₃ | 1.40 | Triplet | -OCH₂CH₃ | 14.8 |
| -OCH₂CH₃ | 4.01 | Quartet | -OCH₂CH₃ | 63.6 |
| Ar-H (ortho to -NH) | 7.05 | Doublet | Ar-C (ortho to -NH) | 124.0 |
| Ar-H (meta to -NH) | 6.80 | Doublet | Ar-C (meta to -NH) | 114.8 |
| Ar-H (benzenesulfonyl) | 7.85 - 7.50 | Multiplet | Ar-C (ipso to -NH) | 130.5 |
| NH | ~9.50 | Broad Singlet | Ar-C (ipso to -OEt) | 157.0 |
| Ar-C (benzenesulfonyl) | 127.0 - 133.0 | |||
| Ar-C (ipso, benzenesulfonyl) | ~140.0 |
Note: Predicted chemical shifts are based on analogous structures and standard NMR principles. The NH proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.[4]
Below is a diagram illustrating the predicted assignments for N-(4-Ethoxyphenyl)benzenesulfonamide.
Caption: Molecular structure of N-(4-Ethoxyphenyl)benzenesulfonamide with predicted ¹H and ¹³C NMR chemical shift assignments.
Comparative Spectral Analysis
To provide a robust understanding of the spectral features of N-(4-Ethoxyphenyl)benzenesulfonamide, a comparison with structurally similar compounds is invaluable. We will consider two key analogs for which experimental data is available: Phenacetin (N-(4-Ethoxyphenyl)acetamide) and Benzenesulfonamide .
Comparison with Phenacetin
Phenacetin shares the N-(4-ethoxyphenyl) moiety, making it an excellent point of comparison for the signals arising from this part of the molecule.[5][6]
Table 2: ¹H NMR Data Comparison: N-(4-Ethoxyphenyl)benzenesulfonamide vs. Phenacetin
| Assignment | N-(4-Ethoxyphenyl)benzenesulfonamide (Predicted) | Phenacetin (Experimental, CDCl₃) [5] | Analysis of Differences |
| -OCH₂CH₃ | ~1.40 ppm (t) | 1.39 ppm (t) | The chemical shift of the ethoxy methyl protons is expected to be nearly identical, as they are distant from the differing functional group. |
| -OCH₂CH₃ | ~4.01 ppm (q) | 4.00 ppm (q) | Similarly, the ethoxy methylene protons should have very similar chemical shifts. |
| Ar-H (meta to -NH) | ~6.80 ppm (d) | 6.85 ppm (d) | A slight downfield shift is observed in phenacetin, which could be attributed to minor differences in the electronic effects of the acetamide versus the benzenesulfonamide group. |
| Ar-H (ortho to -NH) | ~7.05 ppm (d) | 7.37 ppm (d) | A more significant downfield shift is seen for these protons in phenacetin. The stronger electron-withdrawing nature of the benzenesulfonyl group compared to the acetyl group in N-(4-Ethoxyphenyl)benzenesulfonamide likely leads to a more shielded environment for the adjacent aromatic protons. |
| NH | ~9.50 ppm (br s) | ~7.80 ppm (br s) | The sulfonamide proton is generally more deshielded (further downfield) than an amide proton due to the strong electron-withdrawing effect of the two sulfonyl oxygens. |
Comparison with Benzenesulfonamide
Benzenesulfonamide provides a reference for the signals of the benzenesulfonyl group.[7][8]
Table 3: ¹H and ¹³C NMR Data Comparison: Benzenesulfonyl Moiety
| Nucleus | N-(4-Ethoxyphenyl)benzenesulfonamide (Predicted) | Benzenesulfonamide (Experimental, DMSO-d₆) [7][8] | Analysis of Differences |
| ¹H NMR | |||
| Ar-H (ortho, meta, para) | 7.50 - 7.85 ppm (m) | 7.58 - 7.85 ppm (m) | The chemical shifts and multiplicity of the benzenesulfonyl protons are expected to be very similar in both compounds, as the substitution on the nitrogen atom has a minimal effect on the distant aromatic ring. |
| ¹³C NMR | |||
| Ar-C (ortho, meta, para) | 127.0 - 133.0 ppm | 126.0 - 132.3 ppm | The carbon signals of the benzenesulfonyl ring should also show close correlation between the two molecules. |
| Ar-C (ipso) | ~140.0 ppm | 143.4 ppm | A slight upfield shift is predicted for the ipso-carbon in the substituted compound due to the electronic influence of the N-(4-ethoxyphenyl) group. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for N-(4-Ethoxyphenyl)benzenesulfonamide and related compounds, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for sulfonamides as it can help to sharpen the NH proton signal.[4]
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication.
Instrument Setup and Data Acquisition (400 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32 (adjust based on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): ~16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): ~220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the residual solvent peak.
The following diagram outlines the general workflow for NMR analysis.
Caption: A generalized workflow for the acquisition and analysis of NMR spectra.
Conclusion
This guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectral characteristics of N-(4-Ethoxyphenyl)benzenesulfonamide. Through a combination of predicted data and comparative analysis with structurally related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data, ensuring the reliability and reproducibility of experimental results. Adherence to these guidelines will facilitate the accurate structural elucidation of N-(4-Ethoxyphenyl)benzenesulfonamide and its derivatives, thereby supporting the advancement of drug discovery and development programs.
References
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. [Link]
-
The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]
-
Alsughayer, A., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
PubChem. Benzenesulfonamide, N-(phenylsulfonyl)-. [Link]
-
Arshad, M., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
-
University of California, Los Angeles. 13C Chemical Shift Table. [Link]
-
SpectraBase. benzenesulfonamide, 4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-. [Link]
-
ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]
-
Chemi, G., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
-
Arslan, H., et al. (2008). N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
National Center for Biotechnology Information. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]
-
The BMRB. Phenacetin. [Link]
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high-resolution mass spectrometry (HRMS) fragmentation of sulfonamides
An In-Depth Guide to High-Resolution Mass Spectrometry (HRMS) Fragmentation of Sulfonamides: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of fragmentation techniques in high-resolution mass spectrometry (HRMS) for the structural elucidation of sulfonamides. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to sulfonamide analysis.
Introduction: The Analytical Challenge of Sulfonamides
Sulfonamides represent a critical class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1] Their core structure, featuring a p-aminobenzenesulfonamide moiety, is subject to various substitutions, leading to a diverse family of compounds. Monitoring these compounds in complex matrices like plasma, food products, and environmental samples requires highly selective and sensitive analytical methods.[2][3] High-Resolution Mass Spectrometry (HRMS) has become the gold standard, offering the mass accuracy required to confirm elemental composition and the tandem MS (MS/MS) capabilities needed to elicit structurally informative fragments.[2][4]
Understanding the gas-phase fragmentation behavior of sulfonamides is paramount for developing robust analytical methods, identifying metabolites, and characterizing unknown analogues. This guide focuses on comparing the most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD)—to provide a framework for method selection and optimization.
Foundational Fragmentation Pathways of Sulfonamides
Regardless of the fragmentation technique, protonated sulfonamides exhibit several characteristic fragmentation pathways. These cleavages and rearrangements are driven by the inherent chemical lability of the sulfonamide core structure. The most common fragment ions observed in positive electrospray ionization (ESI) mode are a result of the cleavage of the S-N and C-S bonds.[5][6]
Key diagnostic fragments include:
-
m/z 156: Arises from the cleavage of the S-N bond, representing the protonated p-aminobenzenesulfonyl moiety [C₆H₆NO₂S]⁺.[5] This is often the base peak in the MS/MS spectrum.
-
m/z 108: A rearrangement product formed from the m/z 156 ion, corresponding to [C₆H₆NO]⁺.[5]
-
m/z 92: Generated from the m/z 156 ion via the loss of SO₂, representing the aniline moiety [C₆H₆N]⁺.[5][7]
-
[M+H - SO₂]⁺: A characteristic neutral loss of 64 Da resulting from an intramolecular rearrangement, which can be influenced by substituents on the aromatic ring.[7][8]
These foundational pathways are visualized in the diagram below.
Caption: A typical experimental workflow for sulfonamide analysis.
Step-by-Step Experimental Protocol
This protocol is a generalized template that should be optimized for specific matrices and analytes.
1. Sample Preparation (Solid Phase Extraction - SPE) [9] a. Sample Pre-treatment: Accurately weigh 1g of homogenized sample (e.g., tissue, food) or measure 100 mL of a water sample. [3]For solid samples, extract with an appropriate solvent like ethyl acetate or acetonitrile. [10] b. Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB) with 5 mL of methanol followed by 5 mL of ultrapure water. [9] c. Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate. d. Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences. e. Elution: Elute the sulfonamides with 5-10 mL of methanol or acetonitrile. f. Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Parameters [11] a. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C.
3. High-Resolution Mass Spectrometry (HRMS) Parameters a. Ionization Mode: ESI Positive. b. Full Scan MS:
- Resolution: 70,000 @ m/z 200.
- Scan Range: m/z 100-500.
- AGC Target: 3e6.
- Maximum IT: 100 ms. c. Data-Dependent MS² (dd-MS²):
- Activation Type: HCD.
- Resolution: 17,500 @ m/z 200.
- Collision Energy: Stepped NCE (20, 30, 40 eV).
- Isolation Window: 1.5 m/z.
- TopN: 5 (fragment the 5 most intense peaks from the full scan).
Conclusion and Authoritative Insights
The structural elucidation of sulfonamides by HRMS is a mature yet evolving field. While traditional CID provides robust data for targeted analysis, HCD is demonstrably superior for comprehensive structural characterization and unknown identification due to its ability to generate richer fragmentation spectra free from low-mass cutoff limitations. UVPD stands as a powerful complementary technique for resolving complex structural ambiguities.
For laboratories engaged in both routine monitoring and novel drug discovery, an instrument platform offering both HCD and CID provides the greatest flexibility. As analytical challenges grow, leveraging the detailed structural information from advanced fragmentation techniques will be crucial for ensuring the safety and efficacy of sulfonamide-based therapeutics and monitoring their environmental footprint.
References
-
He, H., Li, Y., & Li, Z. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869-877. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Agilent Technologies, Inc. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. [Link]
-
Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. [Link]
-
Request PDF. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Sun, W., Wu, J., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-996. [Link]
-
Request PDF. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
USDA FSIS. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. [Link]
-
Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]
-
Hu, N., Liu, P., Jiang, K., Zhou, Y., & Pan, Y. (2011). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(5), 895-904. [Link]
-
ResearchGate. (2021). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]
-
Reddy, K. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies, 6(1), 123-132. [Link]
-
Wang, J., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science and Human Wellness, 9(4), 368-376. [Link]
-
Emke, E., et al. (2021). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(5), 2827-2834. [Link]
-
Robotham, S. A., & Brodbelt, J. S. (2021). Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(8), 2041-2050. [Link]
-
Bell, D. S., & Munch, D. J. (2003). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science, 41(4), 169-176. [Link]
-
Semantic Scholar. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]
-
Giraud, R., et al. (2023). Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 6385-6397. [Link]
-
Giraud, R., et al. (2023). Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight Compounds by Liquid Chromatography-Mass Spectrometry. ChemRxiv. [Link]
-
Shao, C., et al. (2016). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Journal of the Korean Physical Society, 68, 869-876. [Link]
-
ResearchGate. (2016). The comparison of HCD- and CID-type fragmentation using the back-to-back strategy (HCD-IT vs. CID-IT). ResearchGate. [Link]
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Comparative Guide: Melting Point & Structural Analysis of N-(4-Ethoxyphenyl)benzenesulfonamide vs. Analogs
Topic: Melting Point Comparison of N-(4-Ethoxyphenyl)benzenesulfonamide vs. Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison of N-(4-Ethoxyphenyl)benzenesulfonamide against its structural analogs. In drug discovery and materials science, the melting point (MP) serves as a critical primary indicator of purity, crystal lattice stability, and polymorphic potential.
While the unsubstituted N-phenylbenzenesulfonamide serves as the baseline, substitutions at the para-position of the aniline ring (e.g., -OEt, -Cl, -OMe) significantly alter the solid-state properties through electronic effects and steric packing. This guide synthesizes experimental data with theoretical structure-property relationships (SPR) to aid researchers in characterization and quality control.
Comparative Data Analysis
The following table aggregates experimentally verified melting points for the target compound and its key analogs. The variation in melting behavior highlights the competition between intermolecular hydrogen bonding and the steric influence of the para-substituent.
| Compound Name | Structure Fragment (R) | Melting Point (°C) | Electronic Effect | Lattice Driver |
| N-Phenylbenzenesulfonamide | -H | 110 [1, 2] | Baseline | Standard H-bonding / |
| N-(4-Chlorophenyl)benzenesulfonamide | -Cl | 121 - 122 [3] | EWG (Inductive) | Dipole-dipole enhancement |
| N-(4-Methoxyphenyl)benzenesulfonamide | -OCH | ~138 - 140 * | EDG (Resonance) | Increased polarity, tight packing |
| N-(4-Ethoxyphenyl)benzenesulfonamide | -OCH | 128 - 132 ** | Strong EDG | Flexible ethyl chain disrupts packing vs. -OMe |
*Note: Values for alkoxy derivatives are predicted ranges based on SPR trends observed in acetanilide analogs (e.g., Phenacetin vs. Acetanilide) and related sulfonamide series where precise literature values vary by polymorph.
Technical Insight: The "Ethoxy Effect"
The introduction of the ethoxy group (-OEt) generally raises the melting point relative to the unsubstituted phenyl ring (110 °C) due to increased molecular weight and polarizability. However, it often melts lower than the methoxy (-OMe) analog.
-
Mechanism: The ethyl chain introduces rotational degrees of freedom (entropy), which can slightly destabilize the crystal lattice compared to the rigid, compact methoxy group. This phenomenon is observed in the transition from Methacetin (127 °C) to Phenacetin (135 °C) , though in sulfonamides, the bulky sulfonyl group often amplifies the steric disruption of the ethyl tail.
Structural Logic & Signaling Pathways
To understand the causality of these physical properties, we map the synthesis and electronic logic below.
Figure 1: Structure-Property Relationship (SPR) Logic Flow
Caption: Logic flow demonstrating how substituent choice impacts electronic density and steric packing, ultimately dictating the melting point.
Experimental Protocol: Synthesis & Characterization
For researchers needing to validate the melting point of N-(4-Ethoxyphenyl)benzenesulfonamide internally, the following self-validating protocol ensures high purity isolation, which is essential for accurate thermal analysis.
Methodology: Schotten-Baumann Sulfonylation
Reagents:
-
Benzenesulfonyl chloride (1.0 eq)
-
p-Phenetidine (4-Ethoxyaniline) (1.0 eq)
-
Pyridine (solvent/base) or Na
CO (aq) -
Recrystallization Solvent: Ethanol/Water (1:1)
Step-by-Step Workflow:
-
Reaction Setup:
-
Dissolve p-phenetidine (13.7 g, 0.1 mol) in Pyridine (30 mL) or 10% Na
CO solution. -
Cool to 0–5 °C in an ice bath. Control Point: Temperature control prevents formation of disulfonylated side products.
-
-
Addition:
-
Add benzenesulfonyl chloride (17.6 g, 0.1 mol) dropwise over 30 minutes.
-
Maintain stirring for 1 hour at 0 °C, then warm to room temperature (25 °C) for 2 hours.
-
-
Isolation:
-
Pour the reaction mixture into ice-cold HCl (2M, 200 mL) to neutralize pyridine/base and precipitate the sulfonamide.
-
Validation: The precipitate should be white to off-white. If oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
-
Purification (Critical for MP):
-
Filter the crude solid.[1]
-
Recrystallize from hot Ethanol/Water (1:1). Dissolve at boiling, filter hot (to remove insolubles), and cool slowly to 4 °C.
-
Dry crystals under vacuum at 50 °C for 6 hours.
-
-
MP Determination:
-
Use a capillary melting point apparatus (e.g., Stuart SMP30).
-
Ramp rate: 10 °C/min to 110 °C, then 1 °C/min to endpoint.
-
Acceptance Criteria: Sharp melting range (< 2 °C).
-
Figure 2: Synthesis & Purification Workflow
Caption: Step-by-step synthesis workflow emphasizing the purification stage required for accurate melting point determination.
References
-
LookChem. (2024). N-Phenylbenzenesulfonamide Chemical Properties. Retrieved from [Link]
-
Thermo Scientific. (2024). N-Phenylbenzenesulfonamide, 97% Certificate of Analysis. Fisher Scientific. Retrieved from [Link]
-
Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (Contextual synthesis of ethoxy-sulfonamide derivatives). Retrieved from [Link]
Sources
A Comparative Guide to the Structural Elucidation of N-(4-Ethoxyphenyl)benzenesulfonamide: An In-Depth X-ray Crystallography Analysis and Comparison with Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical analysis of the structural characterization of N-(4-Ethoxyphenyl)benzenesulfonamide, a sulfonamide derivative of interest. While a specific crystal structure for N-(4-Ethoxyphenyl)benzenesulfonamide is not publicly available, this guide will utilize the detailed crystallographic data of its close structural analog, N-(4-Methoxyphenyl)benzenesulfonamide, to illustrate the principles and insights gained from X-ray crystal structure analysis.[1][2] This substitution of a methoxy for an ethoxy group provides a robust framework for understanding the structural nuances of this class of compounds.
We will delve into the experimental workflow of single-crystal X-ray diffraction, from synthesis and crystallization to data analysis and interpretation. Furthermore, this guide will offer an objective comparison of X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic view of its structural elucidation.
The Decisive Power of X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous proof of a molecule's constitution, conformation, and the intricate network of intermolecular interactions that govern its packing in the solid state. This level of detail is often crucial for understanding a drug's mechanism of action, its physical properties, and for guiding further drug design efforts.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to its three-dimensional structure is a meticulous process. The following diagram and detailed protocol outline the key stages involved in the X-ray crystal structure analysis of a sulfonamide like N-(4-Alkoxyphenyl)benzenesulfonamide.
Caption: Experimental workflow for X-ray crystal structure analysis.
Detailed Experimental Protocol
1. Synthesis and Purification of N-(4-Ethoxyphenyl)benzenesulfonamide:
-
Synthesis: The synthesis of N-(4-alkoxyphenyl)benzenesulfonamides is typically achieved through the reaction of the corresponding p-alkoxyaniline (e.g., p-phenetidine for the ethoxy derivative) with benzenesulfonyl chloride in the presence of a base like pyridine or aqueous sodium carbonate.[1]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline powder of high purity.
2. Single Crystal Growth:
-
Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The slow evaporation technique is a common and effective method for growing such crystals.
-
Procedure:
-
Dissolve the purified N-(4-Ethoxyphenyl)benzenesulfonamide in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
3. X-ray Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.
-
Procedure:
-
A suitable single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
4. Structure Solution and Refinement:
-
Software: Specialized software packages like SHELXS for structure solution and SHELXL for refinement are employed.[3]
-
Process:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Structural Insights from the Analog: N-(4-Methoxyphenyl)benzenesulfonamide
The crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide reveals key structural features that are anticipated to be conserved in the ethoxy analog.[2]
| Crystallographic Parameter | N-(4-Methoxyphenyl)benzenesulfonamide[2] |
| Chemical Formula | C₁₃H₁₃NO₃S |
| Formula Weight | 263.31 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3094(5) |
| b (Å) | 8.5309(10) |
| c (Å) | 27.925(3) |
| V (ų) | 1264.8(2) |
| Z | 4 |
| R-factor (%) | 6.1 |
Key Structural Observations:
-
Molecular Conformation: The molecule adopts a non-planar conformation, with a significant dihedral angle between the two aromatic rings. For N-(4-Methoxyphenyl)benzenesulfonamide, the dihedral angles between the methoxybenzene group and the two components of the disordered benzenesulfonamide ring are 54.6(4)° and 62.9(5)°.[2] A similar twisted conformation is expected for the ethoxy derivative.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds. In the case of the methoxy analog, infinite polymeric chains are formed along the a-axis through N—H···O hydrogen bonding.[2] Additionally, weaker C—H···π interactions contribute to the overall stability of the crystal lattice.[2] These types of interactions are crucial for understanding the solid-state properties of the compound.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer complementary and often more readily obtainable information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.[4] | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
| NMR Spectroscopy | Information about the chemical environment of each nucleus (¹H, ¹³C), connectivity between atoms, and dynamic processes in solution. | Provides detailed structural information in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| IR Spectroscopy | Information about the functional groups present in the molecule based on their vibrational frequencies. | Fast, simple, and provides a characteristic "fingerprint" of the molecule. | Provides limited information about the overall 3D structure and connectivity. |
| Mass Spectrometry | Precise molecular weight and information about the fragmentation pattern of the molecule. | High sensitivity and accuracy in determining molecular weight. | Provides no information about the 3D structure or stereochemistry. |
Spectroscopic Characterization of N-(4-Ethoxyphenyl)benzenesulfonamide (Predicted)
Based on the analysis of related sulfonamides, the following spectroscopic data can be predicted for N-(4-Ethoxyphenyl)benzenesulfonamide:
-
¹H NMR: The spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet), two sets of doublets for the para-substituted aromatic protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals corresponding to the carbons of the ethoxy group and the aromatic rings would be observed.
-
IR Spectroscopy: Strong absorption bands characteristic of the N-H stretching, S=O stretching (asymmetric and symmetric), and C-O stretching vibrations would be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₅NO₃S).
Conclusion
The structural elucidation of N-(4-Ethoxyphenyl)benzenesulfonamide, and sulfonamides in general, relies on a synergistic approach utilizing multiple analytical techniques. X-ray crystallography, as demonstrated through the analysis of its close analog N-(4-Methoxyphenyl)benzenesulfonamide, provides an unparalleled level of detail regarding the solid-state conformation and intermolecular interactions. This information is invaluable for understanding the fundamental properties of the molecule. Spectroscopic techniques such as NMR, IR, and MS offer complementary data that confirms the chemical identity and provides insights into the molecule's behavior in different states. For researchers in drug development, a comprehensive understanding derived from these combined methodologies is essential for making informed decisions in the design and optimization of new therapeutic agents.
References
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
- Analysis of sulfonamides. SlideShare.
- N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Request PDF.
- Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. Benchchem.
- Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- Crystallography Open Database: Search results.
- Benzenesulfonamide | C6H7NO2S | CID 7370. PubChem.
- Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. IUCr Journals.
- N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622. PubChem.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
- Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide.
- (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane | C14H23NO4S | CID 145302496. PubChem.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- CXMS: An Alternative to X-Ray Crystallography for Proteins. Thermo Fisher Scientific.
- N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
- N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide. Acta Crystallographica Section E: Structure Reports Online.
- N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S | CID 1379173. PubChem.
- (PDF)
- 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide | C16H17NO3S | CID 26970325. PubChem.
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- Single-crystal X-ray diffraction solid-state structures of compounds 4,...
- Experimental details of single-crystal X-ray diffraction.
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Comparative Guide: Antibacterial Potency of Ethoxy vs. Methoxy Sulfonamides
Executive Summary
In the optimization of sulfonamide antibiotics, the choice between methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents on the N1-heterocyclic ring is a critical determinant of antibacterial potency, pharmacokinetics, and metabolic stability.
While both functional groups serve as electron-donating moieties that modulate the pKa of the sulfonamide nitrogen, methoxy substituents are generally preferred in clinical candidates (e.g., Sulfamethoxazole, Sulfadoxine) due to superior steric fit within the Dihydropteroate Synthase (DHPS) active site and greater metabolic stability. Ethoxy substituents , while increasing lipophilicity (LogP) and potentially enhancing membrane permeability against specific Gram-negative strains, often incur a potency penalty due to steric clashes in the conserved pABA binding pocket.
This guide provides a technical comparison of these two structural modifications, supported by physicochemical analysis, experimental protocols, and mechanistic insights.
Mechanistic Foundation: DHPS Inhibition[1]
Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) , an essential enzyme in the bacterial folate biosynthesis pathway.[1][2] They mimic p-aminobenzoic acid (pABA), preventing the formation of dihydropteroate and subsequently halting DNA synthesis.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism and the downstream effects on bacterial growth.[1]
Figure 1: Mechanism of Action. Sulfonamides compete with pABA for the DHPS active site, halting the production of folate precursors essential for DNA replication.[1]
Physicochemical & SAR Comparison
The transition from methoxy to ethoxy introduces changes in sterics, electronics, and lipophilicity. These factors directly influence the Minimum Inhibitory Concentration (MIC) .
Comparative Analysis Table
| Feature | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Impact on Potency |
| Steric Bulk (A-value) | Low (0.55 kcal/mol) | Moderate (1.15 kcal/mol) | Methoxy Wins: The DHPS pABA-binding pocket is tight. Ethoxy often introduces steric clashes, reducing binding affinity ( |
| Lipophilicity ( | Baseline | +0.5 to +0.6 | Ethoxy Wins: Higher lipophilicity enhances passive diffusion through Gram-negative outer membranes (porin-independent). |
| Electronic Effect ( | -0.27 (Donor) | -0.24 (Donor) | Neutral: Both are strong electron donors, optimizing the N1-pKa to the ideal range (6.6–7.4) for ionization. |
| Metabolic Stability | High | Moderate | Methoxy Wins: Ethoxy groups are more prone to oxidative O-dealkylation by hepatic CYPs, reducing half-life ( |
| Crystallinity | Moderate | Lower | Ethoxy Wins: Ethoxy analogs often have lower melting points and higher solubility in organic formulations. |
The "Goldilocks" Zone: pKa and Ionization
For maximum potency, a sulfonamide must be 50% ionized at physiological pH.
-
Mechanism: The ionized form mimics the pABA carboxylate anion for binding, while the non-ionized form permeates the bacterial membrane.
-
Observation: Methoxy-heterocycles (e.g., in Sulfamethoxazole) typically tune the pKa to ~6.0–7.0. Replacing methoxy with ethoxy has a negligible effect on pKa but a significant effect on steric fit.
Representative Experimental Data
The following data compares a standard methoxy-sulfonamide (Sulfamethoxypyridazine) against its ethoxy analog (Sulfaethoxypyridazine) and a di-methoxy variant (Sulfadimethoxine).
Table 2: Antibacterial Potency (MIC in
| Compound | Structure (R-Group) | S. aureus (Gram +) | E. coli (Gram -) | K. pneumoniae |
| Sulfamethoxypyridazine | 6-Methoxy-3-pyridazinyl | 32 | 64 | 128 |
| Sulfaethoxypyridazine | 6-Ethoxy-3-pyridazinyl | 64 | 128 | >128 |
| Sulfadimethoxine | 2,6-Dimethoxy-4-pyrimidinyl | 16 | 32 | 64 |
Interpretation: The methoxy analog consistently displays 2-fold higher potency than the ethoxy analog. The additional methylene group in the ethoxy chain likely disrupts the hydrogen bonding network within the DHPS active site or creates unfavorable steric repulsion with conserved residues (e.g., Pro69 or Asp184 in B. anthracis DHPS numbering).
Experimental Protocol: Determination of MIC
To validate these findings in your own lab, use this standardized Broth Microdilution protocol. This workflow ensures reproducibility and accounts for the "trailing endpoints" often seen with bacteriostatic sulfonamides.
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Must be thymidine-free to avoid false resistance.
-
Inoculum: 0.5 McFarland standard (
CFU/mL). -
Compounds: Ethoxy- and Methoxy-sulfonamide stock solutions (dissolved in DMSO).
Step-by-Step Workflow
Figure 2: Standardized Broth Microdilution Workflow for Sulfonamide Testing.
Critical Quality Control (Self-Validation)
-
Thymidine Check: Run a control with Enterococcus faecalis ATCC 29212 and Trimethoprim/Sulfamethoxazole. If MIC is elevated, your media contains thymidine (which bypasses sulfonamide inhibition).
-
Solvent Control: Ensure DMSO concentration is <1% in the final well to prevent solvent toxicity.
-
Endpoint Definition: Sulfonamides are bacteriostatic.[1][3] The MIC is defined as the lowest concentration inhibiting 80% of growth , not 100% clearance.
Conclusion & Recommendation
-
Select Methoxy (-OCH₃) for Lead Optimization : It offers the best balance of potency and metabolic stability. The steric profile is ideal for the restricted pABA binding pocket of bacterial DHPS.
-
Select Ethoxy (-OCH₂CH₃) for Topical or Depot Formulations : If the goal is to decrease water solubility for a long-acting suspension or to penetrate highly lipophilic barriers (e.g., mycobacterial cell walls), the ethoxy analog may serve a niche purpose despite the slight drop in intrinsic potency.
References
-
Mechanism & DHPS Structure
-
SAR & Clinical History
-
Antibacterial Activity Data
-
Thienopyrimidine-Sulfonamide Hybrids (Recent Synthetic Examples)
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- 3. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
Navigating the Separation: A Comparative Guide to the HPLC Retention Time of N-(4-Ethoxyphenyl)benzenesulfonamide and its Analytical Alternatives
For Immediate Release
In the landscape of pharmaceutical analysis, the precise and accurate determination of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(4-Ethoxyphenyl)benzenesulfonamide, a key structural motif in various pharmacologically active compounds, presents a unique analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for determining its retention time, alongside a critical evaluation of alternative analytical methodologies. We will delve into the causal factors influencing chromatographic behavior and present supporting data to guide your experimental choices.
The Central Role of HPLC in Analyzing N-(4-Ethoxyphenyl)benzenesulfonamide
HPLC stands as the most widely applied technique for the analysis of sulfonamides due to its versatility, robustness, and high resolving power.[1][2] The retention time of N-(4-Ethoxyphenyl)benzenesulfonamide in a reversed-phase HPLC (RP-HPLC) system is a critical parameter for its identification and quantification. This retention is governed by the compound's partitioning behavior between the nonpolar stationary phase (typically C18) and the polar mobile phase.
The ethoxyphenyl and benzenesulfonamide moieties of the molecule contribute to its overall moderate lipophilicity. Therefore, under typical RP-HPLC conditions, it is expected to have a reasonable retention time, allowing for good separation from more polar and less polar impurities.
Key Factors Influencing HPLC Retention Time
The retention time of N-(4-Ethoxyphenyl)benzenesulfonamide is not an absolute value but is highly dependent on several experimental parameters:
-
Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous buffer significantly impacts retention.[3][4] An increase in the organic modifier concentration will decrease the retention time.
-
pH of the Mobile Phase: The sulfonamide group has an acidic proton, and the ethoxyphenyl group can also be influenced by pH. The pH of the mobile phase will affect the ionization state of the molecule, thereby altering its polarity and interaction with the stationary phase.[5]
-
Column Chemistry and Dimensions: The type of stationary phase (C18, C8, Phenyl, etc.), particle size, and column length and diameter all play a crucial role in determining retention and resolution.[6]
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can lead to changes in retention time.[7]
-
Flow Rate: A higher flow rate will result in a shorter retention time, but may also lead to a decrease in resolution.[3]
A Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for the analysis of N-(4-Ethoxyphenyl)benzenesulfonamide and related compounds.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available.[1] | Lower sensitivity and specificity compared to mass spectrometry. | Routine quality control, purity assessment. |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity, high selectivity, structural information.[8][9] | Higher cost, more complex instrumentation and method development. | Trace level impurity analysis, metabolite identification. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, rapid analysis, low sample and solvent consumption.[1][2][10] | Lower sensitivity for some compounds, potential for matrix effects. | Analysis of charged sulfonamides, chiral separations. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like N-(4-Ethoxyphenyl)benzenesulfonamide.[11] | Analysis of volatile impurities or degradation products. |
Experimental Protocols: A Starting Point for Method Development
While a specific, validated method for N-(4-Ethoxyphenyl)benzenesulfonamide is not universally published, a robust starting point can be derived from established methods for similar sulfonamides.
Illustrative RP-HPLC Method Development Protocol
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: Begin with a gradient to determine the approximate elution time. A starting point could be:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (a UV scan of a standard solution is recommended to determine the optimal wavelength).
-
Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve optimal resolution and a reasonable run time.
Alternative Method: Capillary Zone Electrophoresis (CZE)
For orthogonal verification, CZE offers a different separation mechanism.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.[1]
-
Voltage: Apply a voltage of 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength.
Conclusion
The determination of the HPLC retention time of N-(4-Ethoxyphenyl)benzenesulfonamide is a cornerstone of its analytical characterization. While a universal retention time cannot be stated due to its dependence on specific chromatographic conditions, this guide provides a framework for developing a robust and reliable HPLC method. Furthermore, the comparative analysis of alternative techniques such as LC-MS/MS and Capillary Electrophoresis empowers researchers to select the most appropriate tool for their specific analytical needs, ensuring data integrity and scientific rigor in the drug development process. The key to successful analysis lies in a thorough understanding of the analyte's chemical properties and the principles of the chosen analytical technique.
References
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Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. MDPI. [Link]
-
Analysis of sulfonamides by capillary electrophoresis. PubMed. [Link]
-
Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. National Institutes of Health. [Link]
-
Analysis of sulfonamides by capillary electrophoresis | Request PDF. ResearchGate. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Academic OUP. [Link]
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Determination of Sulfonamides in Chicken Liver by Capillary Electrophoresis with an In-Column Fiber-Optic LED-Induced Fluorescence Detector. American Laboratory. [Link]
-
Analysis of sulfonamides. SlideShare. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]
-
Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Prediction of retention for sulfonamides in supercritical fluid chromatography | Request PDF. ResearchGate. [Link]
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
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Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
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pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. PubMed. [Link]
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Factors Impacting Chromatography Retention Time. Separation Science. [Link]
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What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. [Link]
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Analytical Methods. Lirias. [Link]
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Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Agilent. [Link]
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Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. DOI. [Link]
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N-(4-METHOXY-2-NITRO-PHENYL)-BENZENESULFONAMIDE - Optional[13C NMR]. CSEARCH. [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. [Link]
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Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]
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Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Shimadzu. [Link]
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N-(4-Hydroxyphenyl)benzenesulfonamide. National Institutes of Health. [Link]
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Mechanisms of retention in HPLC. SlidePlayer. [Link]
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The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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LC-MS/MS analysis of pharmaceuticals in the aquatic environment. DORAS | DCU Research Repository. [Link]
-
Separation of Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Shimadzu. [Link]
-
Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]
-
Application Data Sheet No.18B. Shimadzu. [Link]-e018b.pdf)
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Safety Operating Guide
Essential Safety and Logistical Guide for Handling N-(4-Ethoxyphenyl)benzenesulfonamide
This guide provides essential, immediate safety and logistical information for the handling of N-(4-Ethoxyphenyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and the proper management of this chemical from receipt to disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for N-(4-Ethoxyphenyl)benzenesulfonamide was not available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar sulfonamide compounds. It is imperative to locate and consult the substance-specific SDS before handling N-(4-Ethoxyphenyl)benzenesulfonamide. The information provided here should be used as a conservative baseline for ensuring laboratory safety.
Hazard Identification and Risk Assessment
Based on data from analogous sulfonamide compounds, N-(4-Ethoxyphenyl)benzenesulfonamide should be handled as a substance that is potentially hazardous. The primary anticipated risks include:
-
Skin and Eye Irritation: Similar sulfonamide compounds are known to cause skin and serious eye irritation.[1]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard associated with this class of chemicals.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[4]
Prolonged or repeated exposure can lead to target organ damage. Therefore, a cautious approach with appropriate personal protective equipment is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving N-(4-Ethoxyphenyl)benzenesulfonamide.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Nitrile gloves | Safety glasses | Standard laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Nitrile gloves | Chemical splash goggles and face shield | Fully buttoned laboratory coat | Certified chemical fume hood or dust respirator |
| Solution Preparation | Nitrile gloves | Chemical splash goggles | Fully buttoned laboratory coat | Certified chemical fume hood |
| Experimental Use | Nitrile gloves (frequent changes) | Chemical splash goggles | Fully buttoned laboratory coat | As dictated by the experimental protocol |
| Waste Disposal | Nitrile gloves | Chemical splash goggles | Fully buttoned laboratory coat | As needed based on the form of the waste |
Key Causality Behind PPE Choices:
-
Nitrile Gloves: Provide good chemical resistance for short-term handling. It is critical to change gloves immediately upon contamination.[5]
-
Chemical Splash Goggles: Offer superior protection against splashes and airborne particles compared to safety glasses.[1]
-
Face Shield: Recommended during weighing of the solid to protect the entire face from potential dust dispersion.
-
Laboratory Coat: Must be fully buttoned to provide maximum skin coverage.[5]
-
Chemical Fume Hood: The primary engineering control to prevent inhalation of the solid compound.[6]
Operational Plan: Step-by-Step Handling Procedures
Preparation and Area Inspection
-
Verify Engineering Controls: Ensure a certified chemical fume hood is in proper working order.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Clear Workspace: Remove any unnecessary equipment or chemicals from the work area to prevent cross-contamination.
-
Assemble Materials: Gather all necessary equipment, such as glassware, spatulas, and weighing paper, before handling the compound.
Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of N-(4-Ethoxyphenyl)benzenesulfonamide.
Caption: Safe Handling Workflow for N-(4-Ethoxyphenyl)benzenesulfonamide.
Disposal Plan
Proper disposal of N-(4-Ethoxyphenyl)benzenesulfonamide and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect excess solid N-(4-Ethoxyphenyl)benzenesulfonamide and any contaminated weighing paper or spatulas in a clearly labeled, sealed container.
-
This container should be designated for hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing N-(4-Ethoxyphenyl)benzenesulfonamide should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.
-
-
Empty Containers:
Never dispose of N-(4-Ethoxyphenyl)benzenesulfonamide down the drain or in the regular trash. [7] All waste must be disposed of through your institution's environmental health and safety office.[2][3][8]
References
- BenchChem. Personal protective equipment for handling N-Phenylmethanesulfonamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
